Sporothriolide
Description
This compound has been reported in Hypomontagnella monticulosa and Sporothrix with data available.
a furofurandione; from Sporothrix sp.; structure given in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
154799-92-5 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(3aS,6R,6aR)-6-hexyl-3-methylidene-6,6a-dihydro-3aH-furo[3,4-b]furan-2,4-dione |
InChI |
InChI=1S/C13H18O4/c1-3-4-5-6-7-9-11-10(13(15)16-9)8(2)12(14)17-11/h9-11H,2-7H2,1H3/t9-,10+,11+/m1/s1 |
InChI Key |
AENZSPQGLJVLND-VWYCJHECSA-N |
Isomeric SMILES |
CCCCCC[C@@H]1[C@H]2[C@H](C(=C)C(=O)O2)C(=O)O1 |
Canonical SMILES |
CCCCCCC1C2C(C(=C)C(=O)O2)C(=O)O1 |
Other CAS No. |
154799-92-5 |
Synonyms |
6-n-hexyl-3,3a,6,6a-tetrahydro-3-methylenefuro(3,4-b)furan-2,4-dione sporothriolide |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery, Isolation, and Characterization of Sporothriolide from Hypoxylon monticulosum
For Researchers, Scientists, and Drug Development Professionals
Introduction
The urgent need for novel anti-infective agents has driven extensive research into natural products, which have historically been a rich source of new drug leads.[1] Fungi, particularly those from diverse ecological niches, are known to produce a vast array of bioactive secondary metabolites. The fungal genus Hypoxylon, belonging to the family Hypoxylaceae, is a prolific producer of such compounds, with over 200 metabolites identified to date.[2][3] This guide provides a comprehensive technical overview of the discovery, isolation, and characterization of Sporothriolide, a potent antifungal metabolite, from the fungus Hypoxylon monticulosum. The discovery of this compound in this species underscores the value of exploring tropical fungi for new therapeutic agents.[1]
Discovery Through Bioassay-Guided Fractionation
This compound was identified from Hypoxylon monticulosum during a screening of approximately 50 submerged cultures of various Xylariaceae species from French Guiana.[1] The primary objective of the screening was to find novel anti-infective compounds. Extracts from H. monticulosum cultures exhibited pronounced antifungal activity, prompting further investigation.[1]
The identification of this compound as the active principle was achieved through a bioassay-guided fractionation approach.[1] This systematic process involves separating the crude fungal extract into fractions and testing the biological activity of each fraction, allowing researchers to progressively purify the active compound. This methodology confirmed that this compound was the metabolite responsible for the observed antifungal effects.[1] Interestingly, while this compound was previously reported from other fungal taxa, its consistent production in multiple cultures of H. monticulosum suggests it may serve as a species-specific chemotaxonomic marker for this fungus within the Hypoxylon genus.[1]
Isolation and Purification
The isolation of this compound from Hypoxylon monticulosum involves a multi-step process beginning with submerged fermentation, followed by extraction and chromatographic purification.
Experimental Protocol: Fungal Culture and Extraction
-
Fungal Strain : Hypoxylon monticulosum strain MUCL 54604 was utilized for fermentation.[1]
-
Culture Medium : The strain was grown in a Yeast-Malt-Glucose (YMG) medium.[1]
-
Fermentation : Submerged cultures were established and maintained to allow for the production of secondary metabolites.
-
Extraction of Supernatant : Following fermentation, the culture broth was processed to separate the supernatant, which contained the secreted metabolites.[1]
-
Solid-Phase Extraction : The resulting extract was filtered through a Polymeric Reversed Phase solid-phase cartridge (Strata-X 33 µm). This initial step yielded 152 mg of crude extract from the culture of strain MUCL 54604.[1]
-
Final Purification : The crude extract was subjected to preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound in its pure form.[1]
Experimental Workflow: Isolation of this compound
References
- 1. This compound derivatives as chemotaxonomic markers for Hypoxylon monticulosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resolution of the Hypoxylon fuscum Complex (Hypoxylaceae, Xylariales) and Discovery and Biological Characterization of Two of Its Prominent Secondary Metabolites [mdpi.com]
Characterization of Sporothriolide as a furofurandione-type fungal metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sporothriolide, a naturally occurring furofurandione-type metabolite, has garnered significant interest within the scientific community due to its potent biological activities, particularly its antifungal properties. This technical guide provides a comprehensive overview of the characterization of this compound, detailing its chemical properties, producing organisms, and biosynthetic pathway. Furthermore, this document outlines the key experimental protocols for its isolation, purification, and structural elucidation, and presents its biological activity profile. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, mycology, and drug discovery.
Introduction
This compound is a bicyclic lactone belonging to the furofurandione class of fungal secondary metabolites.[1] First isolated from Sporothrix sp., it has since been identified in various species of the fungal genus Hypomontagnella (formerly Hypoxylon).[1][2] Its chemical structure features a fused γ-lactone and a γ-butyrolactone ring system, a structural motif shared by other bioactive fungal metabolites. The significant antifungal activity of this compound has positioned it as a promising lead compound for the development of new anti-infective agents.[1][3] This guide delves into the technical details of its characterization, providing a foundation for further research and development.
Chemical Structure and Properties
This compound is characterized by a tetrahydrofuro[3,4-b]furan-2,4-dione core. Its systematic name is (3aS,6R,6aR)-6-heptyl-3-methylenedihydrofuro[3,4-b]furan-2,4-dione.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H18O4 | [1] |
| Molecular Weight | 238.28 g/mol | [1] |
| Appearance | Colorless oil | [1] |
| Specific Rotation | [α]25 D −144 (c 3.3, CHCl3) | [1] |
| Melting Point | 101-104.4 °C (from synthesis) | [4] |
Producing Organisms
This compound has been isolated from several fungal species, primarily within the Ascomycota phylum. The known producers include:
-
Sporothrix sp.[2]
-
Hypomontagnella monticulosa (formerly Hypoxylon monticulosum)[1][5]
-
Hypomontagnella spongiphila[5]
-
Hypomontagnella submonticulosa[5]
-
Nodulisporium sp. A21 (an endophyte from Ginkgo biloba)[6]
These fungi are often found as endophytes or saprophytes in various ecological niches.[5][6] The production of this compound can be influenced by culture conditions, including the media composition and fermentation time.[3]
Experimental Protocols
Fungal Cultivation and Metabolite Extraction
A general protocol for the cultivation of a this compound-producing fungus and subsequent extraction of the metabolite is outlined below. This protocol is a composite based on common practices in mycology and natural product chemistry.
Caption: General workflow for fungal cultivation and extraction.
Protocol Details:
-
Inoculation and Cultivation: Inoculate the desired fungal strain (e.g., Hypomontagnella monticulosa) into a suitable liquid medium such as Potato Dextrose Broth (PDB).[3] Incubate the culture at room temperature (around 25-28°C) with shaking for a period of 14-21 days to allow for sufficient growth and metabolite production.[3]
-
Extraction: After incubation, separate the fungal mycelium from the culture broth by filtration. The culture filtrate is then subjected to liquid-liquid extraction with an appropriate organic solvent, typically ethyl acetate.[4] The organic phases are combined and concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.[4]
Isolation and Purification
The crude extract is subjected to chromatographic techniques to isolate and purify this compound.
Protocol Details:
-
Initial Fractionation: The crude extract is often first fractionated using column chromatography on silica gel with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate compounds based on polarity.[1]
-
Preparative HPLC: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol/water or acetonitrile/water) to yield pure this compound.[1]
Structure Elucidation
The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques.
Caption: Workflow for the structural elucidation of this compound.
Protocol Details:
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass of the molecule and, consequently, its molecular formula.[1] For this compound, a prominent [M+H]+ ion is typically observed.[1]
-
NMR Spectroscopy: A suite of Nuclear Magnetic Resonance (NMR) experiments are conducted to elucidate the detailed chemical structure.
-
1H NMR: Provides information on the number and chemical environment of protons in the molecule.[1]
-
13C NMR: Reveals the number and types of carbon atoms.[1]
-
2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, and thus, the overall carbon skeleton and the placement of functional groups.[1]
-
Table 2: 1H and 13C NMR Spectroscopic Data for this compound (in CDCl3)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 168.9 | |
| 3 | 134.0 | |
| 3a | 84.1 | |
| 4 | 171.1 | |
| 6 | 77.9 | 5.14 (ddd, 9.4, 6.3, 3.1) |
| 6a | 47.9 | 4.64 (dd, 9.4, 6.3) |
| 7 | 131.2 | 6.46 (d, 2.8), 6.15 (d, 2.8) |
| 1' | 34.1 | 1.86 (m), 1.76 (m) |
| 2' | 28.9 | 1.52 (m) |
| 3' | 25.1 | 1.35 (m) |
| 4' | 31.6 | 1.30 (m) |
| 5' | 22.5 | 1.30 (m) |
| 6' | 14.0 | 0.88 (t, 6.8) |
Data compiled from Surup et al. (2014).[1]
Biosynthesis
The biosynthesis of this compound has been elucidated and involves a dedicated biosynthetic gene cluster (BGC).[3][5] The pathway originates from fatty acid biosynthesis and involves key enzymes such as a fatty acid synthase (FAS) and a citrate synthase (CS).[3][5]
Caption: Simplified biosynthetic pathway of this compound.
The key steps in the biosynthesis are:
-
A dedicated fungal FAS produces decanoate.[2]
-
The decanoate is condensed with oxaloacetate by a citrate synthase to form an alkyl citrate intermediate.[2]
-
A series of oxidative modifications, including hydroxylations catalyzed by oxygenases, process this intermediate.[2]
-
Finally, lactonases are involved in the formation of the characteristic bis-lactone structure of this compound.[2]
Biological Activity
This compound exhibits a range of biological activities, with its antifungal properties being the most pronounced.
Table 3: Biological Activity of this compound
| Activity | Organism/Cell Line | Value | Reference |
| Antifungal | Candida albicans | Strong activity (in agar diffusion assay) | [1] |
| Antifungal | Various filamentous fungi and yeasts | Strong activity | [1] |
| Cytotoxicity | HCT-116, CHO-K1, U-2 OS cell lines | No significant activity | [1] |
| Antibacterial | Gram-positive and Gram-negative bacteria | No significant activity | [1] |
| Antifungal (EC50) | Not specified | 11.6 ± 0.8 μM | [3] |
The potent and selective antifungal activity of this compound makes it a compelling candidate for further investigation as a potential therapeutic agent.[1][3]
Relationship with Sporochartines
This compound is a precursor to another class of fungal metabolites called sporochartines.[5] In vitro studies have shown that sporochartines are formed through a non-enzymatic Diels-Alder cycloaddition reaction between this compound and trienylfuranol A, another fungal metabolite.[3][5] This reaction can occur during fermentation and the extraction process.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The sporothriolides. A new biosynthetic family of fungal secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Fungal Isolation Protocol | The AFWG [afwgonline.com]
Unraveling the Synthesis of Sporothriolide: A Deep Dive into its Biosynthetic Gene Cluster
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the elucidation of the sporothriolide biosynthetic gene cluster (spo), a crucial pathway for the production of the potent antifungal agent, this compound. Discovered in ascomycetes such as Hypomontagnella monticulosa, H. spongiphila, and H. submonticulosa, this novel biosynthetic route, originating from fatty acid metabolism, presents significant opportunities for the development of new antifungal therapies. This document details the genetic components, enzymatic functions, and experimental methodologies that have been pivotal in understanding this unique metabolic pathway.
Core Components of the this compound Biosynthetic Gene Cluster
The spo gene cluster is comprised of a series of genes encoding the enzymatic machinery necessary for the biosynthesis of this compound. Key to this process are a fatty acid synthase, a citrate synthase, and a series of tailoring enzymes that collaboratively assemble and modify the final product. The functions of the individual genes within this cluster have been largely elucidated through a combination of bioinformatics analysis, targeted gene knockouts, and heterologous expression experiments.[1][2][3]
| Gene | Proposed Function | Experimental Evidence |
| spofasA | Fatty Acid Synthase α-subunit | Co-knockout with spoE led to the loss of this compound production.[1][2][3] |
| spofasB | Fatty Acid Synthase β-subunit | Part of the fatty acid synthase complex essential for the synthesis of the octylmalonyl-CoA precursor. |
| spoE | Citrate Synthase | Co-knockout with spofasA resulted in the abolishment of this compound biosynthesis.[1][2][3] |
| spoK | Decarboxylase | Proposed to be involved in the decarboxylation of the citrate synthase product. |
| spoL | Acyl-CoA Thioesterase | Potentially involved in the release of the fatty acid intermediate. |
| spoG | Dioxygenase | Heterologous expression of spoG with other spo genes led to the production of hydroxylated intermediates.[1] |
| spoH | Lactonase | Proposed to catalyze the final lactonization steps to form the bicyclic core of this compound.[1] |
| spoJ | Lactonase | Also implicated in the final cyclization steps of the biosynthetic pathway.[1] |
| spoI | Hydrolase | In vitro studies suggest a role in self-resistance of the producing organism by hydrolyzing this compound.[1] |
| spoF | Transporter | Putatively involved in the export of this compound or its intermediates. |
The this compound Biosynthetic Pathway
The biosynthesis of this compound is initiated by the fatty acid synthase complex (spofasA and spofasB), which produces an octylmalonyl-CoA precursor. This is then condensed with oxaloacetate by the citrate synthase SpoE. Subsequent tailoring reactions, including decarboxylation, hydroxylation, and lactonizations, are carried out by the remaining enzymes in the cluster to yield the final this compound molecule.
Experimental Elucidation of the Pathway
The function of the spo gene cluster was confirmed through a series of meticulous experiments, primarily gene knockouts in the native producer and heterologous expression of gene subsets in Aspergillus oryzae.
Gene Knockout Experiments
Simultaneous knockout of the fatty acid synthase subunit gene spofasA and the citrate synthase gene spoE in H. spongiphila led to the complete abolishment of this compound production, confirming the essential role of these genes in the biosynthetic pathway.[1][2][3]
Heterologous Expression in Aspergillus oryzae
To further dissect the pathway, various combinations of spo genes were expressed in the heterologous host Aspergillus oryzae. These experiments were instrumental in identifying the roles of specific enzymes and isolating key biosynthetic intermediates.
| Experiment ID | Expressed Genes | Detected Products | Conclusion |
| 1 | spofasA, spofasB, spoE, spoK, spoL | Octyl itaconic acid | These genes are sufficient for the synthesis of the initial stable intermediate. |
| 2 | spofasA, spofasB, spoE, spoK, spoL, spoG | Hydroxylated derivatives of octyl itaconic acid | SpoG is a dioxygenase responsible for hydroxylation steps in the pathway.[1] |
| 3 | Full spo gene cluster (spoA-L) | This compound and related shunt products | The complete gene cluster is required for the biosynthesis of the final product.[1] |
Experimental Protocols
Gene Knockout in Hypomontagnella (Protoplast Transformation)
-
Vector Construction: A knockout cassette containing a hygromycin resistance gene flanked by sequences homologous to the target gene's upstream and downstream regions is constructed.
-
Protoplast Preparation: Mycelia from a young culture of Hypomontagnella are treated with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and driselase) to generate protoplasts.
-
Transformation: The knockout cassette is introduced into the protoplasts using a polyethylene glycol (PEG)-mediated transformation method.
-
Selection and Screening: Transformed protoplasts are regenerated on a medium containing hygromycin. Resistant colonies are then screened by PCR and Southern blotting to confirm the gene replacement event.
Heterologous Expression in Aspergillus oryzae
-
Gene Amplification and Cloning: The target spo genes are amplified from cDNA of the producing organism and cloned into fungal expression vectors under the control of a strong constitutive promoter, such as the amyB promoter.
-
Host Strain: Aspergillus oryzae NSAR1, a strain with a reduced background of native secondary metabolites, is a suitable host.[1]
-
Transformation: Protoplasts of A. oryzae are prepared and transformed with the expression vectors using a PEG-calcium chloride-mediated method.
-
Cultivation and Analysis: Transformed fungal strains are cultivated in a suitable production medium. The culture broth and mycelia are then extracted with an organic solvent (e.g., ethyl acetate), and the extracts are analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS) to detect the production of this compound and its intermediates.
Conclusion and Future Perspectives
The successful elucidation of the this compound biosynthetic gene cluster provides a genetic blueprint for the production of this valuable antifungal compound. This knowledge opens up avenues for metabolic engineering to enhance this compound titers, as well as for combinatorial biosynthesis approaches to generate novel analogs with improved therapeutic properties. Further in vitro characterization of the individual spo enzymes will provide deeper insights into their catalytic mechanisms and substrate specificities, paving the way for their application as biocatalysts in synthetic chemistry. The methodologies outlined in this guide serve as a valuable resource for the broader scientific community engaged in the discovery and characterization of novel natural product biosynthetic pathways.
References
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural producers of sporothriolide and its related derivatives. It delves into the biosynthetic pathways, cultivation and extraction protocols, and quantitative production data, offering valuable insights for researchers and professionals in drug development and natural product chemistry.
Natural Producers of this compound and Derivatives
This compound and its derivatives are primarily produced by filamentous fungi belonging to the genus Hypomontagnella (formerly classified as Hypoxylon). These ascomycetes are the key natural sources identified for this class of bioactive compounds.
The main producers that have been documented in scientific literature include:
-
Hypomontagnella monticulosa (formerly Hypoxylon monticulosum)[1]
-
Hypomontagnella spongiphila
-
Sporothrix sp. [5]
These fungi have been isolated from various terrestrial and marine environments, indicating a widespread distribution of this compound-producing strains.
A variety of this compound-related derivatives have been isolated from these fungal cultures, including:
-
Sporothric acid [6]
-
Isosporothric acid [1]
-
Dihydroisosporothric acid [1]
-
Deoxysporothric acid [6]
-
Sporochartines A-E : These are Diels-Alder adducts of this compound and trienylfuranol A.[1][7]
-
Sporothioethers : Sulfur-containing derivatives of this compound.
Quantitative Production Data
| Compound | Producing Organism(s) | Reported Yield (mg L⁻¹) | Reference(s) |
| This compound | Hypomontagnella monticulosa, H. spongiphila, H. submonticulosa | 180 - 238 | |
| Sporochartine A | Hypoxylon monticulosum | Not specified | [1] |
| Sporothric acid | Hypoxylon monticulosum | Not specified | [6] |
| Isosporothric acid | Hypoxylon monticulosum | Not specified | [1] |
| Dihydroisosporothric acid | Hypoxylon monticulosum | Not specified | [1] |
Biosynthesis of this compound and Its Derivatives
The biosynthesis of this compound originates from fatty acid metabolism and involves a dedicated biosynthetic gene cluster (spo BGC). The pathway has been elucidated through gene knockout studies and heterologous expression experiments.
Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound involves the following key steps:
-
Fatty Acid Synthesis : The pathway initiates with the synthesis of a decanoic acid precursor, likely as a CoA thiolester, by the fatty acid synthase subunits SpoFasA and SpoFasB.[2]
-
Condensation with Oxaloacetate : The decanoyl-CoA is condensed with oxaloacetate by a citrate synthase (CS), SpoE, to form an octanyl citrate intermediate.[2]
-
Formation of Octyl Itaconic Acid : The octanyl citrate undergoes dehydration and decarboxylation, catalyzed by SpoK and SpoL, to yield the first stable intermediate, octyl itaconic acid.[2]
-
Hydroxylation Events : The dioxygenase SpoG catalyzes the hydroxylation of octyl itaconic acid at the C-5 and C-6 positions.[2]
-
Lactonization : The resulting dihydroxylated intermediate undergoes spontaneous or enzyme-assisted lactonization to form the characteristic furo[3,4-b]furan-2,4-dione core of this compound. Sporothric acid is a potential intermediate in this final step.[2][6]
A hydrolase is also encoded within the gene cluster and is believed to contribute to the self-resistance of the producing organism.
Formation of Sporochartines
Sporochartines are formed through a non-enzymatic Diels-Alder cycloaddition reaction between this compound and trienylfuranol A.[3][4] This reaction highlights a fascinating aspect of natural product diversification where a biosynthetic pathway intermediate undergoes a spontaneous chemical transformation to generate structural complexity.
Experimental Protocols
This section provides detailed methodologies for the cultivation of producing organisms, extraction of the target compounds, and a general workflow for heterologous expression.
Cultivation of Hypoxylon monticulosum**
Materials:
-
YMG media: 10 g L⁻¹ malt extract, 4 g L⁻¹ glucose, 4 g L⁻¹ yeast extract.
-
ZM½ media: 5 g L⁻¹ glucose, 1 g L⁻¹ peptone, 1 g L⁻¹ yeast extract, 1 g L⁻¹ malt extract, 20 g L⁻¹ agar (for solid media).
-
500-mL Erlenmeyer flasks.
-
Shaker incubator.
Procedure:
-
Prepare YMG and ZM½ media and sterilize by autoclaving.
-
Inoculate 200 mL of YMG or ZM½ liquid medium in a 500-mL Erlenmeyer flask with a mycelial plug of Hypoxylon monticulosum.
-
Incubate the cultures on a rotary shaker at 120 rpm and 22°C in the dark.
-
Monitor the fermentation for the production of this compound and its derivatives using analytical techniques such as HPLC-MS. Production is typically observed after several days of cultivation.
Extraction and Purification of this compound and Derivatives
Materials:
-
Ethyl acetate
-
Acetone
-
Sodium sulfate
-
Rotary evaporator
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Formic acid (FA)
Procedure:
-
Extraction:
-
Separate the fungal mycelium from the culture broth by vacuum filtration.
-
Extract the mycelium with acetone. Filter and evaporate the acetone under reduced pressure.
-
Extract the remaining aqueous phase with an equal volume of ethyl acetate.
-
Extract the culture filtrate with an equal volume of ethyl acetate.
-
Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and evaporate to dryness to obtain the crude extract.
-
-
Purification by Preparative HPLC:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol or ACN/H₂O).
-
Perform preparative HPLC using a reversed-phase C18 column.
-
A typical mobile phase consists of a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Example Gradient Program:
-
0-5 min: 10% ACN
-
5-35 min: 10-90% ACN (linear gradient)
-
35-40 min: 90% ACN (isocratic)
-
40-45 min: 90-10% ACN (linear gradient)
-
45-50 min: 10% ACN (isocratic)
-
-
Monitor the elution profile using a UV detector (e.g., at 210 nm and 254 nm).
-
Collect fractions corresponding to the peaks of interest.
-
Analyze the collected fractions by analytical HPLC-MS to confirm the presence and purity of this compound and its derivatives.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compounds.[8]
-
Heterologous Expression of the spo Gene Cluster
Heterologous expression in a well-characterized host like Aspergillus oryzae is a powerful tool for studying the biosynthesis of natural products and for engineering the production of novel derivatives.
General Workflow:
-
Gene Cluster Amplification: Amplify the entire spo biosynthetic gene cluster from the genomic DNA of a producing Hypomontagnella strain using high-fidelity PCR.
-
Vector Construction: Clone the amplified gene cluster into a suitable fungal expression vector. This often involves yeast-based homologous recombination (e.g., using the pTYGS vector series) to assemble the large gene cluster into the vector.
-
Transformation: Transform the expression vector into protoplasts of Aspergillus oryzae. The polyethylene glycol (PEG)-mediated transformation method is commonly used.
-
Selection and Screening: Select for transformed fungal colonies based on a selectable marker present on the vector (e.g., auxotrophic or resistance markers).
-
Cultivation and Analysis: Cultivate the positive transformants in a suitable production medium.
-
Extraction and Compound Identification: Extract the secondary metabolites from the culture and analyze the extracts by HPLC-MS to identify the production of this compound and any novel intermediates or shunt products.
Conclusion
This technical guide provides a solid foundation for researchers and drug development professionals interested in the natural production of this compound and its derivatives. The identification of the producing organisms, elucidation of the biosynthetic pathway, and the availability of detailed experimental protocols will facilitate further research into these promising bioactive compounds. Future work should focus on optimizing production yields, exploring the full spectrum of derivatives produced by different strains, and further characterizing their pharmacological properties. The use of heterologous expression systems holds great promise for the engineered biosynthesis of novel and potent this compound analogs for drug discovery and development.
References
- 1. archimer.ifremer.fr [archimer.ifremer.fr]
- 2. The sporothriolides. A new biosynthetic family of fungal secondary metabolites - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04886K [pubs.rsc.org]
- 3. repo.uni-hannover.de [repo.uni-hannover.de]
- 4. The sporothriolides. A new biosynthetic family of fungal secondary metabolites - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Evaluation of melanin production by Sporothrix luriei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sporochartines A-E, A New Family of Natural Products from the Marine Fungus Hypoxylon monticulosum Isolated from a Sphaerocladina Sponge [archimer.ifremer.fr]
- 8. This compound derivatives as chemotaxonomic markers for Hypoxylon monticulosum - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of Sporothriolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Sporothriolide, a fungal metabolite. The information is curated for researchers and professionals involved in natural product chemistry, analytical chemistry, and drug development. This document presents nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) data in a structured format, alongside detailed experimental protocols.
High-Resolution Mass Spectrometry (HRMS) Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data for this compound is presented in Table 1. This data is crucial for the confirmation of the elemental composition of the molecule.
Table 1: HRMS Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | 239.1278 | 239.1274 | C₁₃H₁₉O₄ |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The ¹H and ¹³C NMR spectroscopic data for this compound, recorded in deuterated chloroform (CDCl₃), are summarized in Tables 2 and 3, respectively. This data is fundamental for the structural elucidation of the molecule.
Table 2: ¹H NMR Data for this compound (CDCl₃) [1][2]
| Position | Chemical Shift (δ) ppm |
| 3 | 1.25 (d, 7.2) |
| 3a | 3.25 (m) |
| 5a | 6.46 (d, 2.8) |
| 5b | 6.15 (d, 2.8) |
| 6 | 4.64 (t, 8.4) |
| 6a | 5.14 (dd, 8.4, 4.0) |
| 1' | 4.00 (m) |
| 2' | 1.86 (m), 1.62 (m) |
| 3' | 1.30 (m) |
| 4' | 1.30 (m) |
| 5' | 1.30 (m) |
| 6' | 0.88 (t, 7.0) |
Table 3: ¹³C NMR Data for this compound (CDCl₃) [1][2]
| Position | Chemical Shift (δ) ppm |
| 2 | 175.0 |
| 3 | 14.0 |
| 3a | 45.5 |
| 4 | 171.2 |
| 5 | 126.8 |
| 5-CH₂ | 125.2 |
| 6 | 78.1 |
| 6a | 85.3 |
| 1' | 72.9 |
| 2' | 34.2 |
| 3' | 25.1 |
| 4' | 31.5 |
| 5' | 22.5 |
| 6' | 13.9 |
Infrared (IR) Spectroscopic Data
Table 4: IR Data for this compound Derivatives (KBr, cm⁻¹) [2]
| Functional Group | Sporothric acid | Isosporothric acid |
| O-H stretch | 2957, 2928, 2858 | 2957, 2927, 2857 |
| C=O stretch (lactone) | 1762 | 1749 |
| C=O stretch (acid) | 1738 | 1728 |
| C=C stretch | 1627 | - |
| C-O stretch | 1272, 1189 | 1213, 1114 |
| C-H bend | 1384 | - |
| Other | - | 719 |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
Methodology: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Bruker Daltonics Apex IV 7T-FT-ICR-MS or similar) is used.
-
Ionization Mode: Positive ion mode ([M+H]⁺) is commonly used for this class of compounds.
-
Data Acquisition: Data is acquired over a relevant mass range, and the accurate mass is determined to calculate the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer to elucidate the structure of the molecule.
-
Sample Preparation: The purified this compound sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 500 MHz or similar) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data is processed using appropriate software (e.g., TopSpin, Mnova) involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
Methodology: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation (KBr Pellet Method): A small amount of the purified this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
-
Instrumentation: An FTIR spectrometer (e.g., PerkinElmer Spectrum One or similar) is used.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a plain KBr pellet is recorded and subtracted from the sample spectrum.
-
Data Analysis: The absorption bands in the spectrum are correlated with specific functional group vibrations.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to Sporothriolide: Chemical Structure, Stereochemistry, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sporothriolide, a naturally occurring furo[3,4-b]furan-2,4-dione, has garnered significant interest within the scientific community due to its potent antifungal properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological aspects of this compound. Detailed spectroscopic and crystallographic data are presented, alongside established protocols for its isolation and enantioselective total synthesis. Furthermore, this document explores the current understanding of its biosynthetic pathway, providing a basis for future bioengineering efforts. While the precise molecular mechanism of its antifungal action is still under investigation, this guide discusses plausible signaling pathways that may be targeted by this promising natural product.
Chemical Structure and Stereochemistry
This compound is a bicyclic lactone with the systematic IUPAC name (3aR,6S,6aR)-6-hexyl-3-methylidenedihydrofuro[3,4-b]furan-2,4-dione. Its chemical formula is C₁₃H₁₈O₄, and it has a molecular weight of 238.28 g/mol .
The core of the molecule consists of a fused furo[3,4-b]furan-2,4-dione ring system. A hexyl chain is attached at the C6 position, and an exocyclic methylene group is present at the C3 position. The stereochemistry of this compound has been unambiguously determined through a combination of spectroscopic techniques and X-ray crystallography of its derivatives. The absolute configuration has been established as (3aR, 6S, 6aR).[1]
Key Stereochemical Features:
-
Three Chiral Centers: C3a, C6, and C6a.
-
Relative Stereochemistry: The protons at C3a and C6a are in a cis relationship, while the hexyl group at C6 is positioned trans to the proton at C6a.
Quantitative Data
NMR Spectroscopic Data
The structural elucidation of this compound has been heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, compiled from published data.[1][2]
Table 1: ¹H NMR Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3-CH₂a | 6.46 | d | 2.5 |
| 3-CH₂b | 6.15 | d | 2.5 |
| 3a-H | 4.00 | m | |
| 6-H | 4.64 | m | |
| 6a-H | 5.14 | dd | 6.0, 3.5 |
| 1' | 1.86, 1.65 | m | |
| 2' | 1.35-1.25 | m | |
| 3' | 1.35-1.25 | m | |
| 4' | 1.35-1.25 | m | |
| 5' | 1.30 | m | |
| 6' | 0.88 | t | 6.8 |
Table 2: ¹³C NMR Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 2 | 172.1 |
| 3 | 129.8 |
| 3a | 46.2 |
| 4 | 167.5 |
| 6 | 77.2 |
| 6a | 82.8 |
| 7 | 127.3 |
| 1' | 31.5 |
| 2' | 28.9 |
| 3' | 25.4 |
| 4' | 28.8 |
| 5' | 22.5 |
| 6' | 14.0 |
X-ray Crystallographic Data
Table 3: Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Chemical Formula | C₁₃H₂₀O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.7071(4) |
| b (Å) | 7.9026(4) |
| c (Å) | 17.3139(7) |
| α (°) | 90 |
| β (°) | 101.617(4) |
| γ (°) | 90 |
| Volume (ų) | 1300.97(10) |
| Z | 4 |
Experimental Protocols
Isolation from Hypoxylon monticulosum
This compound can be isolated from the fermentation broth of the fungus Hypoxylon monticulosum. The following is a generalized protocol based on published methods.[2]
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Fermentation: Hypoxylon monticulosum is cultured in a suitable liquid medium (e.g., yeast-malt-glucose) under aerobic conditions for a period sufficient for secondary metabolite production (typically 14-21 days).
-
Extraction: The culture broth is separated from the mycelium by filtration. The filtrate is then extracted with an organic solvent such as ethyl acetate.
-
Concentration: The organic extract is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of a nonpolar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and bioassay, are pooled and further purified by preparative high-performance liquid chromatography (HPLC).
-
Characterization: The purified compound is characterized by mass spectrometry (MS) and NMR spectroscopy to confirm its identity and purity.
Enantioselective Total Synthesis
An efficient seven-step enantioselective total synthesis of this compound has been reported by Kimura et al.[3][4][5] The key steps involve a diastereoselective Michael addition and the installation of the α-methylene lactone unit in the final step.
Retrosynthetic Analysis of this compound
Caption: Retrosynthetic analysis of this compound.
A detailed experimental protocol is available in the supporting information of the original publication by Kimura et al. in the Journal of Organic Chemistry, 2021. The synthesis commences from a commercially available β,γ-unsaturated carboxylic acid and a chiral oxazolidinone auxiliary to establish the key stereocenters.
Biosynthesis and Antifungal Activity
Biosynthetic Pathway
The biosynthesis of this compound is believed to proceed through a polyketide pathway. The biosynthetic gene cluster for this compound has been identified, providing insights into its formation. The pathway likely involves the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and subsequent modifications to yield the final furo[3,4-b]furan-2,4-dione core.
Proposed Biosynthetic Pathway of this compound
Caption: Simplified proposed biosynthetic pathway of this compound.
Antifungal Activity and Potential Signaling Pathway Interactions
This compound exhibits potent antifungal activity against a range of fungal pathogens, including phytopathogens and human opportunistic pathogens. While the precise molecular mechanism of action is not yet fully elucidated, its α-methylene-γ-butyrolactone moiety is a common feature in many biologically active natural products and is known to be a reactive Michael acceptor. This suggests that this compound may exert its antifungal effect by covalently modifying key cellular nucleophiles, such as cysteine residues in essential enzymes or regulatory proteins.
Many antifungal agents disrupt crucial signaling pathways in fungi, such as the High Osmolarity Glycerol (HOG) pathway, which is a Mitogen-Activated Protein Kinase (MAPK) cascade, or the Target of Rapamycin (TOR) signaling pathway. These pathways are central to the fungal stress response, cell wall integrity, and growth. It is plausible that this compound's interference with cellular homeostasis could lead to the dysregulation of these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound derivatives as chemotaxonomic markers for Hypoxylon monticulosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seven-Step Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Seven-Step Total Synthesis of this compound - The Journal of Organic Chemistry - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Biological Activity Screening of Sporothriolide Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporothriolide, a furofurandione-type fungal metabolite, has garnered interest within the scientific community for its potential biological activities. Isolated from various fungal species, including Hypoxylon monticulosum and Nodulisporium sp., this natural product presents a scaffold for potential therapeutic development. This technical guide provides a comprehensive overview of the current knowledge on the biological activity screening of this compound extracts, with a focus on its antifungal, cytotoxic, and potential anti-inflammatory properties. Detailed experimental protocols, quantitative data summaries, and visual representations of relevant pathways and workflows are presented to facilitate further research and drug discovery efforts in this area.
Biological Activities of this compound
The primary biological activity associated with this compound is its antifungal action. Studies have also investigated its potential as an anticancer and anti-inflammatory agent, with varying results.
Antifungal Activity
This compound has demonstrated significant inhibitory effects against a range of filamentous fungi and yeasts.[1] Its antifungal properties make it a candidate for the development of new anti-infective agents, particularly in the context of rising antimicrobial resistance.
Quantitative Antifungal Data
The antifungal efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various fungal species.
| Fungal Species | MIC (µg/mL) | Reference |
| Mucor plumbeus | 1 - 5 | [2] |
| Candida albicans | 5 - 10 | [2] |
| Rhodotorula glutinis | 1 - 5 | |
| Pichia anomala | 5 - 10 | |
| Schizosaccharomyces pombe | 1 - 5 | [3] |
| Mucor hiemalis | 1 - 5 | [3] |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Fungal Species.
Anticancer Activity
The direct anticancer activity of this compound appears to be limited based on current research. Cytotoxicity screenings have shown a lack of significant effect on several human cancer cell lines.
Quantitative Cytotoxicity Data
Studies have reported no significant cytotoxic effects of this compound on the following human cancer cell lines at concentrations typically tested for antifungal activity.
| Cell Line | Cancer Type | Observation | Reference |
| HCT-116 | Human Colon Carcinoma | No cytotoxic effects observed | [2] |
| CHO-K1 | Chinese Hamster Ovary | No cytotoxic effects observed | [2] |
| U-2 OS | Human Bone Osteosarcoma | No cytotoxic effects observed | [2] |
Table 2: Cytotoxicity Screening of this compound against Human Cancer Cell Lines.
It is noteworthy that some derivatives of this compound, such as sporochartines, which are Diels-Alder adducts of this compound and trienylfuranol A, have demonstrated potent cytotoxic activities against human cancer cell lines.[4][5] This suggests that while this compound itself may not be directly cytotoxic, it serves as a valuable scaffold for the synthesis of potentially potent anticancer compounds.
Anti-inflammatory Activity
Currently, there is a notable lack of specific data on the anti-inflammatory activity of this compound. While the broader class of furan-containing natural products has been reported to possess anti-inflammatory properties through mechanisms such as the inhibition of nitric oxide (NO) production and modulation of cyclooxygenase (COX) enzymes, direct evidence for this compound's involvement in these pathways is not yet available in the scientific literature.[6][7][8] The investigation of this compound's effects on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, represents a promising avenue for future research.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological activity screening of this compound extracts.
Extraction and Isolation of this compound
A general protocol for the extraction and isolation of this compound from fungal cultures is outlined below. This can be adapted based on the specific fungal strain and culture conditions.
-
Culturing: The this compound-producing fungal strain is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for secondary metabolite production.
-
Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then subjected to solvent extraction, typically with ethyl acetate, to partition the organic compounds, including this compound, into the organic phase.
-
Concentration: The organic solvent is evaporated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is subjected to chromatographic techniques for purification. This often involves initial separation by column chromatography on silica gel, followed by further purification of the active fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.[1]
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.
-
Inoculum Preparation: Fungal isolates are grown on an appropriate agar medium. A suspension of fungal spores or yeast cells is prepared in sterile saline and adjusted to a standardized concentration (e.g., 10^4 to 10^5 CFU/mL).
-
Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A positive control (medium with inoculum, no drug) and a negative control (medium only) are included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound extract for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (solvent used to dissolve this compound) is also included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
In Vitro Anti-inflammatory Screening (General Protocol)
As no specific anti-inflammatory data for this compound exists, a general protocol for initial screening is provided.
-
Cell Culture: A suitable cell line for inflammation studies, such as RAW 264.7 murine macrophages or THP-1 human monocytes, is used. THP-1 cells are typically differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Induction of Inflammation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response, characterized by the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound extract for a short period before the addition of the inflammatory stimulus.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Cytokine Production (TNF-α, IL-6): The levels of pro-inflammatory cytokines in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The inhibitory effect of this compound on the production of these inflammatory mediators is calculated, and IC50 values can be determined.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by this compound is crucial for elucidating its mechanism of action and for guiding further drug development.
Biosynthetic Pathway of this compound
The biosynthetic pathway of this compound has been elucidated and involves a series of enzymatic reactions starting from primary metabolites.[5][9] This pathway provides insights into the natural production of this compound and may offer opportunities for biosynthetic engineering to produce novel derivatives.
Potential Anti-inflammatory Mechanism: A Hypothetical Model
While not yet demonstrated for this compound, many natural products exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. A hypothetical model of how a compound like this compound could interfere with this pathway is presented below. Future research is needed to validate this potential mechanism.
Conclusion and Future Directions
This compound exhibits promising antifungal activity, warranting further investigation as a potential lead compound for the development of new anti-infective therapies. In contrast, its direct anticancer activity appears to be limited, although its chemical scaffold may be valuable for the synthesis of more potent derivatives.
A significant knowledge gap exists regarding the anti-inflammatory properties of this compound. Future research should focus on systematically screening this compound for anti-inflammatory effects using a battery of in vitro and in vivo models. Elucidating its mechanism of action on key inflammatory signaling pathways, such as NF-κB and MAPK, will be critical in determining its potential as an anti-inflammatory agent. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers embarking on these future investigations into the multifaceted biological activities of this compound.
References
- 1. This compound derivatives as chemotaxonomic markers for Hypoxylon monticulosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sporothrix schenckii lipid inhibits macrophage phagocytosis: involvement of nitric oxide and tumour necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sporothioethers: deactivated alkyl citrates from the fungus Hypomontagnella monticulosa - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06542A [pubs.rsc.org]
- 4. Frontiers | Anti-inflammatory compounds from the mangrove endophytic fungus Amorosia sp. SCSIO 41026 [frontiersin.org]
- 5. The sporothriolides. A new biosynthetic family of fungal secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. The sporothriolides. A new biosynthetic family of fungal secondary metabolites - Chemical Science (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide: Antifungal Spectrum of Activity for Sporothriolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporothriolide, a furofurandione-type fungal metabolite, has demonstrated notable antifungal properties, positioning it as a compound of interest for the development of novel antifungal agents. This technical guide provides a comprehensive overview of the antifungal spectrum of activity of this compound, detailing its efficacy against various fungal pathogens, the experimental protocols used for its evaluation, and an exploration of its biosynthetic origins.
Antifungal Spectrum and Efficacy
This compound has exhibited potent inhibitory activity against a range of phytopathogenic fungi. The quantitative data for its antifungal efficacy are summarized below.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Assay Type | Efficacy Metric | Value | Reference |
| Rhizoctonia solani | Mycelial Growth Inhibition | EC50 | Not explicitly stated in snippets | [1] |
| Sclerotinia sclerotiorum | Mycelial Growth Inhibition | EC50 | Not explicitly stated in snippets | [1] |
| Magnaporthe oryzae | Conidial Germination Inhibition | - | Potent inhibition | [1] |
| Unspecified Fungi | Not specified | EC50 | 11.6 ± 0.8 μM | [2] |
Note: The specific EC50 values for R. solani and S. sclerotiorum and the fungus corresponding to the 11.6 µM EC50 value are not available in the provided search snippets. Further research is required to ascertain these specific values.
This compound was isolated from the endophytic fungus Nodulisporium sp. A21, found in the leaves of Ginkgo biloba.[1] Its potent antifungal activity suggests its potential as a lead compound for the development of new fungicides.[1]
Experimental Protocols
The evaluation of this compound's antifungal activity involved the following key experimental methodologies.
Mycelial Growth Inhibition Assay
This assay was utilized to determine the efficacy of this compound against Rhizoctonia solani and Sclerotinia sclerotiorum.[1]
Methodology:
-
Fungal Culture: The target fungi, R. solani and S. sclerotiorum, were cultured on a suitable solid medium such as Potato Dextrose Agar (PDA).
-
Inoculum Preparation: Mycelial plugs were obtained from the actively growing margin of the fungal colonies.
-
Assay Plates: Petri dishes containing PDA amended with varying concentrations of this compound were prepared. A control plate without this compound was also included.
-
Inoculation: A mycelial plug was placed at the center of each agar plate.
-
Incubation: The plates were incubated at a controlled temperature (typically 25-28°C) for a specified period.
-
Data Collection: The diameter of the fungal colony was measured in both the treatment and control plates.
-
Analysis: The percentage of mycelial growth inhibition was calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group. The EC50 value, the concentration of this compound that causes 50% inhibition of mycelial growth, was then determined.
Conidial Germination Inhibition Assay
This assay was employed to assess the inhibitory effect of this compound on the conidial germination of Magnaporthe oryzae.[1]
Methodology:
-
Conidial Suspension: Conidia of M. oryzae were harvested from sporulating cultures and suspended in a sterile solution (e.g., sterile distilled water or a minimal nutrient medium). The concentration of the conidial suspension was adjusted to a predetermined value using a hemocytometer.
-
Treatment: The conidial suspension was mixed with different concentrations of this compound. A control group without this compound was included.
-
Incubation: A small aliquot of the treated and control conidial suspensions was placed on a sterile, hydrophobic surface (e.g., a glass slide or coverslip) within a humid chamber to facilitate germination. The incubation was carried out at an optimal temperature (around 25°C) for a defined period (typically 2-24 hours).
-
Microscopic Examination: After incubation, the conidia were observed under a microscope to determine the germination status. A conidium was considered germinated if the length of the germ tube was equal to or greater than the diameter of the conidium.
-
Data Analysis: The percentage of germinated conidia was calculated for each treatment and the control. The percentage of inhibition of conidial germination was then determined.
Bio-assay Guided Fractionation and Isolation of this compound
The discovery of this compound's antifungal activity was facilitated by a bioassay-guided fractionation process.
Caption: Workflow for the isolation of this compound.
Signaling Pathway and Mechanism of Action
The precise molecular mechanism of action and the specific signaling pathways inhibited by this compound in susceptible fungi have not been elucidated in the available literature. Furofurandione compounds are known to possess a reactive α,β-unsaturated lactone moiety, which can potentially act as a Michael acceptor, forming covalent adducts with cellular nucleophiles such as cysteine residues in proteins. This could lead to the inactivation of essential enzymes or regulatory proteins involved in fungal growth, development, and pathogenesis. However, further research is required to identify the specific molecular targets and signaling cascades affected by this compound.
Conclusion
This compound is a promising natural product with significant antifungal activity against important plant pathogens. Its efficacy against Rhizoctonia solani, Sclerotinia sclerotiorum, and Magnaporthe oryzae highlights its potential for development as a novel fungicide. Future research should focus on elucidating its precise mechanism of action, identifying its molecular targets, and expanding the evaluation of its antifungal spectrum to a broader range of fungal species, including those of clinical relevance. A comprehensive understanding of its mode of action will be crucial for its potential optimization and application in agriculture or medicine.
References
The Biosynthetic Crossroads of Sporothriolide and Canadensolide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sporothriolide and canadensolide, two fungal secondary metabolites with significant biological activities, share a common biosynthetic origin rooted in alkylitaconic acid precursors. This guide elucidates the intricate relationship between their biosynthetic pathways, detailing the known enzymatic steps, key intermediates, and regulatory logic. Drawing from foundational feeding experiments and modern genomic insights, we present a comprehensive overview of the synthesis of these α-methylene-γ-butyrolactones. This document provides structured quantitative data, detailed experimental methodologies, and visual diagrams of the biosynthetic pathways to serve as a technical resource for researchers in natural product synthesis and drug development.
Introduction
Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Among these, the α-methylene-γ-butyrolactone class of molecules has garnered significant interest due to its wide range of activities, including antifungal and cytotoxic properties. This compound, produced by species of Hypomontagnella, and canadensolide, from Penicillium canadense, are prominent members of this class. Early biosynthetic studies suggested a close relationship between these two compounds, a hypothesis that has been substantiated by the elucidation of their common origins from fatty acid and citric acid cycle intermediates. Understanding the nuances of their biosynthesis is critical for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches.
The Common Precursor: Alkylitaconic Acid Biosynthesis
The biosynthetic pathways for both this compound and canadensolide diverge from a common intermediate, an alkylitaconic acid. The formation of this key precursor is a conserved process in several fungal species. It is suggested that these are biosynthesized from acyl-CoA and oxaloacetic acid[1][2]. Subsequent modifications, such as those carried out by hydroxylases and dehydratases, are likely involved in the later stages of the biosynthesis of α-methylene-γ-butyrolactones[1][2].
The initial steps of this pathway are outlined below:
-
Fatty Acid Synthesis: The pathway begins with the synthesis of a fatty acyl-CoA molecule. In the case of this compound, a dedicated fungal fatty acid synthase (FAS) system is responsible for producing decanoate[3].
-
Condensation with Oxaloacetate: The fatty acyl-CoA then undergoes a condensation reaction with oxaloacetate, a key intermediate from the citric acid cycle. This step is catalyzed by a citrate synthase-like enzyme to form an alkylcitric acid.
-
Formation of Alkylitaconic Acid: The alkylcitric acid is then further processed, likely through dehydration and decarboxylation steps, to yield the corresponding alkylitaconic acid.
Divergent Pathways to this compound and Canadensolide
From the central alkylitaconic acid intermediate, the pathways diverge to form the distinct structures of this compound and canadensolide. This divergence is orchestrated by a series of tailoring enzymes that introduce specific functional groups and stereochemistry.
This compound Biosynthesis
The biosynthetic gene cluster for this compound (spo) has been identified in several Hypomontagnella species, providing significant insight into its formation[4]. The key enzymatic steps following the formation of the alkylitaconic acid precursor are believed to involve a series of oxidations and lactonizations.
-
Key Enzymes: The spo cluster encodes for a suite of enzymes including a fatty acid synthase, a citrate synthase, oxidoreductases, and a hydrolase.
-
Proposed Mechanism: It is hypothesized that the alkylitaconic acid undergoes hydroxylation and subsequent intramolecular cyclization reactions to form the characteristic furofurandione core of this compound. The precise sequence and mechanisms of these late-stage modifications are still under investigation.
Canadensolide Biosynthesis
The biosynthetic pathway to canadensolide is less characterized at the molecular level compared to this compound. However, foundational research, particularly the work of Hayes (1982), established the precursor-product relationship through feeding experiments with canadensolide derivatives[1].
-
Key Intermediates: The biosynthesis of canadensolide, a "type A bislactone," is thought to proceed through the formation of monolactone intermediates such as canadensic acid.
-
Proposed Mechanism: The alkylitaconic acid precursor is likely hydroxylated at a specific position on the alkyl chain, followed by lactonization to form the first γ-butyrolactone ring. Subsequent enzymatic modifications would then lead to the formation of the second lactone ring, resulting in the bislactone structure of canadensolide.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data regarding the yields and enzyme kinetics of the this compound and canadensolide biosynthetic pathways. The following table summarizes the types of quantitative data that are crucial for a deeper understanding and for metabolic engineering efforts.
| Data Type | Relevance to Biosynthesis | Potential for Future Research |
| Precursor Incorporation Rates | Elucidates the efficiency of conversion of early precursors (e.g., labeled acetate, fatty acids) into the final product. | Feeding studies with isotopically labeled intermediates to precisely map the flow of carbons through the pathway. |
| Enzyme Kinetics (Km, kcat) | Defines the substrate specificity and catalytic efficiency of the key biosynthetic enzymes (e.g., FAS, citrate synthase, hydroxylases). | In vitro characterization of heterologously expressed and purified enzymes from the respective gene clusters. |
| Production Titers (mg/L) | Measures the overall productivity of the fungal strains under different fermentation conditions. | Optimization of culture conditions and metabolic engineering of the producer strains to enhance yields. |
| Gene Expression Levels (qPCR) | Correlates the expression of biosynthetic genes with the production of the secondary metabolites. | Transcriptomic analysis of the producer strains under different growth phases and culture conditions. |
Experimental Protocols
The elucidation of the biosynthetic pathways for this compound and canadensolide has relied on a combination of classical biochemical techniques and modern molecular biology approaches. Below are generalized protocols for key experiments.
Gene Knockout Studies in Hypomontagnella sp.
This protocol is based on the methods used to identify the function of genes in the this compound biosynthetic cluster[4].
-
Vector Construction: A gene replacement vector is constructed containing flanking regions of the target gene (e.g., the FAS or citrate synthase gene) and a selectable marker (e.g., hygromycin resistance).
-
Protoplast Formation: Fungal mycelia are treated with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.
-
Transformation: The gene replacement vector is introduced into the protoplasts using a polyethylene glycol (PEG)-mediated transformation method.
-
Selection and Screening: Transformed protoplasts are regenerated on a selective medium containing the appropriate antibiotic. Putative mutants are then screened by PCR to confirm the gene replacement event.
-
Metabolite Analysis: The culture extracts of the wild-type and mutant strains are analyzed by HPLC or LC-MS to compare their secondary metabolite profiles and confirm the loss of this compound production in the mutant.
Heterologous Expression of Biosynthetic Genes
This protocol allows for the functional characterization of individual or subsets of biosynthetic genes in a well-characterized host organism, such as Aspergillus oryzae[4].
-
Gene Amplification and Cloning: The target biosynthetic genes are amplified from the cDNA of the producer organism and cloned into a fungal expression vector under the control of a strong, inducible promoter.
-
Host Transformation: The expression vector is introduced into a suitable fungal host using protoplast transformation or Agrobacterium tumefaciens-mediated transformation.
-
Cultivation and Induction: The recombinant fungal strain is cultivated under conditions that induce the expression of the heterologous genes.
-
Metabolite Extraction and Analysis: The culture broth and mycelia are extracted, and the extracts are analyzed by HPLC or LC-MS to detect the production of expected intermediates or final products.
Feeding Studies with Labeled Precursors
This classical technique is used to trace the incorporation of precursors into the final natural product, as was done to link canadensolide to its precursors.
-
Precursor Synthesis: An isotopically labeled (e.g., ¹³C or ¹⁴C) potential precursor is chemically synthesized.
-
Culture Inoculation and Growth: The producing fungal strain is grown in a suitable liquid medium until it reaches the desired growth phase for secondary metabolite production.
-
Precursor Administration: The labeled precursor is added to the culture.
-
Incubation and Harvesting: The culture is incubated for a further period to allow for the uptake and metabolism of the labeled precursor. The mycelia and culture broth are then harvested.
-
Isolation and Analysis: The target natural product is purified from the culture extract. The incorporation of the isotopic label is then determined by mass spectrometry or NMR spectroscopy.
Visualizing the Biosynthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the study of this compound and canadensolide biosynthesis.
Caption: Relationship between this compound and Canadensolide Biosynthesis.
Caption: Workflow for Gene Function Analysis in Fungal Secondary Metabolism.
Conclusion and Future Perspectives
The biosynthetic pathways of this compound and canadensolide offer a fascinating example of how fungi generate structural diversity from common metabolic precursors. While significant progress has been made in understanding the early steps of their formation and in identifying the this compound gene cluster, many questions remain. Future research should focus on:
-
Identification of the Canadensolide Gene Cluster: A crucial next step is the identification and characterization of the biosynthetic gene cluster for canadensolide in Penicillium canadense. This will allow for a direct comparison with the this compound cluster and provide definitive insights into the enzymatic basis for their structural differences.
-
Biochemical Characterization of Tailoring Enzymes: The heterologous expression and in vitro characterization of the hydroxylases, cyclases, and other tailoring enzymes from both pathways are essential to unravel the precise mechanisms of lactone ring formation and modification.
-
Metabolic Engineering: With a complete understanding of the biosynthetic pathways and their regulation, metabolic engineering strategies can be employed to overproduce these valuable compounds or to generate novel analogs with improved therapeutic properties.
This technical guide provides a solid foundation for researchers to delve into the captivating world of this compound and canadensolide biosynthesis, paving the way for new discoveries and applications in medicine and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing total chemical synthesis and total biosynthesis routes to fungal specialized metabolites - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00015C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. repo.uni-hannover.de [repo.uni-hannover.de]
Methodological & Application
Enantioselective Total Synthesis of Sporothriolide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective total synthesis of Sporothriolide, a naturally occurring fungal metabolite with antifungal, antibacterial, and herbicidal properties. The presented seven-step synthesis, developed by Kimura and colleagues, offers an efficient route to this bioactive molecule, achieving a 21% overall yield.[1][2]
The key strategic elements of this synthesis include a highly diastereoselective Michael addition to establish the core stereochemistry, the innovative use of an aromatic ring as a masked carboxylic acid, and a final step involving the base-promoted elimination of nitrous acid to install the crucial α-methylene lactone moiety.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative data for each step of the enantioselective total synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Acylation | (S)-4-isopropyloxazolidin-2-one | Acyl oxazolidinone 14 | 3-furoic acid, PivCl, Et3N, LiCl, THF | 95 | N/A |
| 2 | Michael Addition | Acyl oxazolidinone 14 and nitro olefin 13 | Michael adduct 20 | TiCl4, DIPEA, CH2Cl2, -78 °C | 85 | >99:1 |
| 3 | Reductive Cleavage | Michael adduct 20 | Carboxylic acid 21 | H2, Pd(OH)2/C, THF/H2O | 98 | N/A |
| 4 | Esterification | Carboxylic acid 21 | Methyl ester 22 | TMSCHN2, MeOH, benzene | 99 | N/A |
| 5 | Oxidative Cleavage | Methyl ester 22 | Dicarboxylic acid monoester 23 | RuCl3·nH2O, NaIO4, CCl4, MeCN, H2O | 89 | N/A |
| 6 | Lactonization | Dicarboxylic acid monoester 23 | Lactone 24 | EDCI·HCl, DMAP, CH2Cl2 | 87 | N/A |
| 7 | Elimination | Lactone 24 | This compound (1) | 2,4,6-collidine, toluene, 110 °C | 75 | N/A |
Experimental Protocols
Detailed methodologies for the key experiments in the total synthesis of this compound are provided below.
Step 1: Synthesis of Acyl oxazolidinone (14)
To a solution of 3-furoic acid (1.0 eq) in THF at 0 °C is added triethylamine (2.2 eq) followed by trimethylacetyl chloride (1.1 eq). The mixture is stirred for 1 hour at 0 °C. In a separate flask, (S)-4-isopropyloxazolidin-2-one (1.0 eq) is treated with n-butyllithium (1.0 eq) in THF at -78 °C and stirred for 15 minutes. The previously prepared mixed anhydride solution is then added to the lithiated oxazolidinone solution via cannula. The reaction is stirred at -78 °C for 30 minutes and then warmed to 0 °C for 1 hour. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford acyl oxazolidinone 14 .
Step 2: Diastereoselective Michael Addition to form Adduct (20)
To a solution of acyl oxazolidinone 14 (1.0 eq) in CH2Cl2 at -78 °C is added titanium(IV) chloride (1.1 eq). The mixture is stirred for 5 minutes, followed by the addition of diisopropylethylamine (1.2 eq). After stirring for 30 minutes, a solution of nitro olefin 13 (1.2 eq) in CH2Cl2 is added dropwise. The reaction is stirred at -78 °C for 3 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with CH2Cl2. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is purified by silica gel chromatography to yield the Michael adduct 20 .
Step 5: Oxidative Cleavage of the Furan Ring to form Dicarboxylic acid monoester (23)
To a solution of methyl ester 22 (1.0 eq) in a mixture of CCl4, MeCN, and H2O (1:1:1.5) is added sodium periodate (4.0 eq) and ruthenium(III) chloride hydrate (0.05 eq). The mixture is stirred vigorously at room temperature for 2 hours. The reaction mixture is then diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated to give the crude dicarboxylic acid monoester 23 , which is used in the next step without further purification.
Step 7: Elimination to form this compound (1)
A solution of lactone 24 (1.0 eq) and 2,4,6-collidine (10 eq) in toluene is heated at 110 °C for 2 hours. The reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed successively with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated. The residue is purified by silica gel chromatography to afford this compound (1) .
Visualizations
The following diagrams illustrate the key logical and experimental workflows in the enantioselective total synthesis of this compound.
References
Application Notes and Protocols: Diastereoselective Michael Addition in Sporothriolide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for a key step in the total synthesis of Sporothriolide, a natural product with antifungal and antibacterial properties. The focus is on the highly diastereoselective Michael addition reaction used to establish crucial stereocenters in the molecule's core structure.
Introduction
The total synthesis of this compound, achieved in seven steps with an overall yield of 21%, employs a pivotal diastereoselective Michael addition to construct the C3 and C3a stereogenic centers.[1][2][3][4] This reaction involves the conjugate addition of a chiral oxazolidinone derivative to a nitro olefin, resulting in the formation of the desired product as a single diastereomer.[1][2] This high level of stereocontrol is critical for the successful synthesis of the biologically active natural product.
Key Transformation: Diastereoselective Michael Addition
The central transformation is the Michael addition of the enolate of N-acyloxazolidinone 14 to the nitro olefin 19 . This reaction proceeds with exceptional diastereoselectivity, affording the adduct 20 in a 73% yield as a single diastereomer.[1][2] The stereochemical outcome is directed by the chiral auxiliary, an (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one moiety.
Reaction Scheme:
Caption: Logical workflow of the diastereoselective Michael addition.
Data Presentation
The following table summarizes the quantitative data for the key Michael addition step and the preparation of the necessary starting materials.
| Compound | Description | Starting Materials | Reagents & Conditions | Yield (%) | Diastereomeric Ratio | Reference |
| 14 | (S,E)-3-(Dec-3-enoyl)-4-isopropyl-5,5-diphenyloxazolidin-2-one | (E)-Dec-3-enoic acid, (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one | Et3N, pivaloyl chloride, n-BuLi, THF, 0 °C to rt | 86 | N/A | [1][2] |
| 19 | (E)-1-(4-methoxyphenyl)-2-nitroethene | p-Anisaldehyde, nitromethane | n-BuNH2, rt, 14 days | N/A | N/A | [1][2][5] |
| 20 | Michael Adduct | N-Acyloxazolidinone (14 ), Nitro Olefin (19 ) | LiHMDS, THF, -78 °C to rt | 73 | Single diastereomer | [1][2] |
Experimental Protocols
Synthesis of (S,E)-3-(Dec-3-enoyl)-4-isopropyl-5,5-diphenyloxazolidin-2-one (14)
-
To a stirred solution of (E)-dec-3-enoic acid (157 mg, 0.923 mmol) in anhydrous THF (4.6 mL) at 0 °C, triethylamine (0.141 mL, 1.01 mmol) is added, followed by pivaloyl chloride (0.136 mL, 1.11 mmol).
-
The mixture is stirred at 0 °C for 2 hours.
-
In a separate flask, a solution of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one (357 mg, 1.27 mmol) in anhydrous THF (3.0 mL) is cooled to 0 °C, and n-butyllithium (1.58 M in hexane, 0.84 mL, 1.3 mmol) is added.
-
The resulting solution of the lithium salt is then added to the mixed anhydride solution at -30 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched with saturated aqueous NH4Cl solution and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford compound 14 (86% yield).
Synthesis of (E)-1-(4-methoxyphenyl)-2-nitroethene (19)
A mixture of p-anisaldehyde and nitromethane is treated with a catalytic amount of n-butylamine and kept at room temperature for 14 days to yield the desired nitro olefin 19 .[5]
Diastereoselective Michael Addition to afford Compound 20
-
To a stirred solution of the N-acyloxazolidinone 14 in anhydrous THF at -78 °C, a solution of lithium hexamethyldisilazide (LiHMDS) in THF is added dropwise.
-
The resulting enolate solution is stirred at -78 °C for 30 minutes.
-
A solution of the nitro olefin 19 in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 16 hours.
-
The reaction is quenched with saturated aqueous NH4Cl solution, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to give the Michael adduct 20 as a single diastereomer (73% yield).
Visual Representation of the Synthetic Pathway
Caption: Synthetic route to the key Michael adduct 20 .
References
Application Notes and Protocols: Methods for Lactone Ring Formation in Sporothriolide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sporothriolide is a fungal metabolite that has garnered significant interest due to its diverse biological activities, including antifungal, antibacterial, and herbicidal properties. A key structural feature of this compound is its bicyclic furo[3,4-b]furan-2,4-dione core. The stereoselective synthesis of this strained lactone system presents a considerable challenge and is a critical aspect of its total synthesis. These application notes provide a detailed overview of the primary methods employed for the construction of the lactone rings in this compound, with a focus on the innovative strategy developed by Kimura et al. This document includes detailed experimental protocols, comparative data, and workflow diagrams to aid researchers in the synthesis of this compound and its analogs.
Primary Method: Sequential Lactonization via Michael Addition and Oxidative Cleavage
The most recent and efficient enantioselective total synthesis of this compound, developed by Kimura et al., avoids a traditional macrolactonization of a seco-acid. Instead, it constructs the furofurandione core through a convergent sequence involving a key Michael addition, oxidative cleavage of a latent dicarboxylic acid, and a subsequent double lactonization.
Core Strategy:
-
Stereocenter Installation: A highly diastereoselective Michael addition of a chiral oxazolidinone derivative to a nitro olefin establishes the crucial stereocenters of the molecule.
-
Masked Dicarboxylic Acid: An aromatic ring serves as a stable precursor to the dicarboxylic acid functionality required for the two lactone rings.
-
Oxidative Cleavage and Lactonization: The aromatic ring is subjected to oxidative cleavage to unmask the dicarboxylic acid, which then undergoes a spontaneous or directed double lactonization to form the bicyclic core.
-
α-Methylenation: The final α-methylene group is installed via a base-promoted elimination of a nitro group.
Quantitative Data for Key Lactone Formation Steps
The following table summarizes the quantitative data for the key transformations leading to the formation of the furofurandione core in the synthesis of this compound by Kimura et al.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Michael Addition | Chiral oxazolidinone derivative, Nitro olefin | LiHMDS, THF, -78 °C | Michael adduct | 95 | >95:5 |
| Oxidative Cleavage & Lactonization | Aromatic precursor | RuCl₃·nH₂O, NaIO₄, CCl₄/CH₃CN/H₂O (1:1:1.5), rt, 2 h | Furo[3,4-b]furan-2,4-dione derivative | 80 | N/A |
| α-Methylenation | Nitro-lactone precursor | 2,4,6-Collidine, Toluene, 110 °C | This compound | 92 | N/A |
Experimental Protocols
1. Protocol for Diastereoselective Michael Addition
-
Objective: To synthesize the key intermediate with the desired stereochemistry for the lactone core.
-
Materials:
-
Chiral N-acyloxazolidinone
-
Nitroalkene
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of the chiral N-acyloxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add LiHMDS solution (1.1 equiv) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of the nitroalkene (1.2 equiv) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
2. Protocol for Oxidative Cleavage and Double Lactonization
-
Objective: To form the bicyclic furo[3,4-b]furan-2,4-dione core from the aromatic precursor.
-
Materials:
-
Aromatic precursor
-
Ruthenium(III) chloride hydrate (RuCl₃·nH₂O)
-
Sodium periodate (NaIO₄)
-
Carbon tetrachloride (CCl₄)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a vigorously stirred solution of the aromatic precursor (1.0 equiv) in a solvent mixture of CCl₄, CH₃CN, and H₂O (1:1:1.5, 0.05 M) at room temperature, add NaIO₄ (10 equiv).
-
To this suspension, add a catalytic amount of RuCl₃·nH₂O (0.05 equiv).
-
Stir the reaction mixture at room temperature for 2 hours. The reaction mixture will turn from dark brown to yellow.
-
Dilute the reaction with CH₂Cl₂ and quench with saturated aqueous Na₂S₂O₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the furo[3,4-b]furan-2,4-dione derivative.
-
3. Protocol for α-Methylenation via Nitro Group Elimination
-
Objective: To install the exocyclic α-methylene group to complete the synthesis of this compound.
-
Materials:
-
Nitro-lactone precursor
-
2,4,6-Collidine
-
Anhydrous toluene
-
-
Procedure:
-
Dissolve the nitro-lactone precursor (1.0 equiv) in anhydrous toluene (0.02 M).
-
Add 2,4,6-collidine (5.0 equiv) to the solution.
-
Heat the reaction mixture to 110 °C and stir for 1 hour.
-
Cool the reaction mixture to room temperature and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
Alternative Method: Iodolactonization for Bicyclic γ-Lactone Formation
While not the primary route in the most efficient this compound synthesis, iodolactonization is a powerful and widely used method for the construction of γ-lactones, including bicyclic systems similar to the core of this compound. This method could be considered for the synthesis of analogs or in alternative synthetic strategies.
General Principle:
Iodolactonization involves the electrophilic addition of iodine to a carbon-carbon double bond, followed by intramolecular attack of a carboxylate to form a γ-lactone. This reaction is often highly stereospecific.
Illustrative Protocol for Iodolactonization
-
Objective: To synthesize a bicyclic γ-iodolactone from an unsaturated carboxylic acid.
-
Materials:
-
Unsaturated carboxylic acid
-
Iodine (I₂)
-
Potassium iodide (KI)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
-
Procedure:
-
Dissolve the unsaturated carboxylic acid (1.0 equiv) in a 0.5 M aqueous solution of NaHCO₃.
-
In a separate flask, prepare a solution of I₂ (2.0 equiv) and KI (2.5 equiv) in water.
-
Add the I₂/KI solution dropwise to the solution of the carboxylic acid at 0 °C with vigorous stirring.
-
Allow the reaction to stir at room temperature for 24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Extract the reaction mixture with CH₂Cl₂ (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the iodolactone.
-
Visualizations
Caption: Synthetic workflow for this compound lactone formation.
Caption: General pathway for Iodolactonization.
Disclaimer: These protocols are intended for informational purposes for trained chemists. Appropriate safety precautions should be taken when performing these experiments. Reaction conditions may need to be optimized for specific substrates.
Application Notes and Protocols for the Synthesis of Sporothriolide Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporothriolide, a naturally occurring furofurandione, has garnered significant interest within the scientific community due to its pronounced antifungal, antibacterial, algicidal, and herbicidal properties.[1][2][3] Its unique structural framework and broad spectrum of biological activity make it a compelling lead compound for the development of novel therapeutic agents and agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its analogues, offering a comprehensive resource for researchers engaged in the exploration of this promising class of molecules. The methodologies outlined herein are based on established synthetic routes, including a notable seven-step enantioselective total synthesis, and aim to facilitate further investigation into the structure-activity relationships (SAR) and mechanism of action of this compound derivatives.
Data Presentation: Antifungal Activity of this compound and Its Derivatives
The following table summarizes the available quantitative and qualitative data on the antifungal activity of this compound and its naturally occurring derivatives. Further research into the synthesis and evaluation of a broader range of analogues is necessary to establish a comprehensive quantitative structure-activity relationship (QSAR).
| Compound | Fungal Strain | Activity Measurement | Result | Reference |
| This compound | Candida albicans | Agar diffusion assay | Strong inhibition | |
| Filamentous fungi | Agar diffusion assay | Strong inhibition | ||
| Dihydrothis compound | Various fungi | Agar diffusion assay | No activity | |
| Sporothric acid | Various fungi | Not specified | No activity | |
| Isosporothric acid | Various fungi | Not specified | Not tested (minor amounts available) |
Experimental Protocols
This section provides detailed experimental protocols for the key stages in the synthesis of this compound. The following procedures are adapted from the successful seven-step enantioselective total synthesis.
Protocol 1: Synthesis of the Chiral Oxazolidinone Derivative (Michael Donor)
This protocol describes the preparation of the key chiral auxiliary required for the asymmetric Michael addition.
Materials:
-
Appropriate chiral amino alcohol
-
Phosgene or a phosgene equivalent (e.g., triphosgene)
-
Aprotic solvent (e.g., dichloromethane, toluene)
-
Base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
-
Dissolve the chiral amino alcohol in the aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base to the solution.
-
Add a solution of phosgene or a phosgene equivalent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure chiral oxazolidinone.
Protocol 2: Asymmetric Michael Addition
This crucial step establishes the stereochemistry of the this compound core.[1][2][3]
Materials:
-
Chiral oxazolidinone derivative (from Protocol 1)
-
Nitro olefin
-
Lewis acid catalyst (e.g., TiCl₄, SnCl₄)
-
Non-polar aprotic solvent (e.g., dichloromethane)
-
Base (e.g., N,N-Diisopropylethylamine)
Procedure:
-
Dissolve the chiral oxazolidinone derivative in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to the specified low temperature (e.g., -78 °C).
-
Add the Lewis acid catalyst dropwise, followed by the base.
-
Slowly add a solution of the nitro olefin in the same solvent to the reaction mixture.
-
Stir the reaction at the low temperature for the designated time, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Protocol 3: Lactonization and Formation of the Furofurandione Core
This protocol details the cyclization to form the bicyclic lactone system.
Materials:
-
Product from the Michael addition (Protocol 2)
-
Reagents for the conversion of the nitro group to a carbonyl or for direct cyclization (details to be sourced from specific literature)
-
Appropriate solvent system
Procedure:
-
Follow the specific literature procedure for the conversion of the Michael adduct to the bicyclic lactone. This may involve multiple steps, including reduction of the nitro group, hydrolysis of the chiral auxiliary, and subsequent cyclization reactions.
-
Carefully monitor each step by TLC or other appropriate analytical techniques.
-
Purify the intermediate and final products by column chromatography or recrystallization as required.
Protocol 4: Introduction of the α-Methylene Group
The final step in the synthesis of this compound involves the formation of the exocyclic double bond.[1][2][3]
Materials:
-
Lactone precursor
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 2,4,6-collidine)
-
Reagents for elimination (e.g., based on the elimination of nitrous acid from a nitro precursor)[1][2][3]
-
Anhydrous solvent (e.g., toluene, THF)
Procedure:
-
Dissolve the lactone precursor in the anhydrous solvent under an inert atmosphere.
-
Add the base to the solution at the specified temperature.
-
Stir the reaction mixture for the required time, monitoring for the formation of this compound by TLC.
-
Upon completion, work up the reaction by adding a mild acid and extracting the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
The precise molecular target and the specific signaling pathways in fungi affected by this compound are still under investigation. However, based on the known mechanisms of other antifungal agents that induce cellular stress, a plausible hypothesis is the involvement of the High Osmolarity Glycerol (HOG) pathway, a conserved Mitogen-Activated Protein Kinase (MAPK) cascade that responds to various stresses.
Caption: Hypothetical involvement of this compound in the fungal HOG signaling pathway.
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound analogues.
Caption: General workflow for the synthesis and evaluation of this compound analogues.
References
Application Notes and Protocols for the Purification and Characterization of Sporothriolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification and characterization of Sporothriolide, a fungal secondary metabolite with known biological activity, using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
HPLC is a powerful technique for both the purification and quantitative analysis of this compound from fungal fermentation broths and extracts. Below are protocols for both preparative and analytical scale HPLC.
Preparative HPLC for this compound Purification
This method is suitable for isolating this compound from a crude extract for further studies.
Experimental Protocol:
-
Sample Preparation:
-
Culture a this compound-producing fungal strain, such as Hypoxylon monticulosum, in a suitable liquid medium.
-
After the incubation period, separate the mycelium from the culture broth by filtration.
-
Extract the culture broth with an equal volume of ethyl acetate.
-
Dry the ethyl acetate extract under reduced pressure to obtain the crude extract.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase for injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient: A linear gradient from 40% to 80% Solvent B over 30 minutes, followed by a linear gradient to 100% Solvent B in 10 minutes, then an isocratic hold at 100% B for 10 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV detection at 210 nm and 254 nm.
-
Injection Volume: Dependent on the concentration of the crude extract and the column loading capacity.
-
-
Fraction Collection:
-
Collect fractions based on the elution profile, particularly the peak corresponding to the expected retention time of this compound.
-
Quantitative Data:
| Compound | Retention Time (Rt) | Detection Wavelengths |
| This compound | 23 - 25 min[1] | 210 nm, 254 nm[1] |
Analytical HPLC for this compound Characterization and Quantification
This method is designed for the rapid analysis of this compound purity and for its quantification in various samples.
Experimental Protocol:
-
Sample Preparation:
-
Prepare samples as described in the preparative HPLC protocol. For quantitative analysis, ensure accurate weighing and dilution to fall within the linear range of the standard curve.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient from 30% to 70% Solvent B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) or UV detector at 210 nm.
-
Injection Volume: 10 - 20 µL.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Quantitative Data (Predicted):
| Compound | Predicted Retention Time (Rt) | Detection Wavelength |
| This compound | 8 - 12 min | 210 nm |
Note: The predicted retention time is an estimate and will need to be confirmed experimentally.
Thin-Layer Chromatography (TLC) for this compound Analysis
TLC is a simple, rapid, and cost-effective method for the qualitative analysis of this compound in fungal extracts. It is particularly useful for monitoring the progress of purification.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the crude or partially purified extract in a volatile solvent like ethyl acetate or methanol.
-
-
TLC Plate:
-
Use silica gel 60 F254 plates.
-
-
Mobile Phase (Solvent System):
-
A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.
-
-
Development:
-
Spot the sample onto the TLC plate and allow the solvent to evaporate.
-
Place the plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
-
-
Visualization:
-
This compound may not be visible under UV light. Therefore, a chemical staining reagent is required.
-
Staining Reagent: A p-anisaldehyde solution followed by gentle heating is a suitable general-purpose stain for many natural products.
-
Procedure:
-
Prepare the staining solution: 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.
-
Dip the dried TLC plate into the staining solution or spray it evenly.
-
Gently heat the plate with a heat gun until colored spots appear.
-
-
Quantitative Data (Predicted):
| Mobile Phase (Ethyl Acetate:Hexane) | Predicted Rf Value | Visualization Method |
| 1:1 (v/v) | 0.4 - 0.6 | p-Anisaldehyde stain |
Note: The Rf value is dependent on the specific conditions (e.g., temperature, humidity, saturation of the chamber) and should be determined experimentally.
Experimental Workflows
Purification and Characterization Workflow:
References
Application Note and Protocol: Bioassay-Guided Fractionation for the Isolation of Sporothriolide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sporothriolide is a fungal metabolite that has demonstrated significant antifungal properties.[1] This document provides a detailed protocol for the bioassay-guided fractionation of this compound from fungal cultures. This technique is instrumental in isolating and identifying bioactive compounds from complex natural product extracts by systematically screening fractions for biological activity. The described workflow allows for the efficient purification of the active principle, this compound, and can be adapted for the discovery of other novel anti-infective agents.
Experimental Protocols
1. Fungal Cultivation and Extraction
The initial step involves the cultivation of a this compound-producing fungal strain, such as Hypoxylon monticulosum, to generate a sufficient quantity of the target metabolite.
-
Materials:
-
This compound-producing fungal strain (e.g., Hypoxylon monticulosum)
-
Appropriate liquid or solid culture medium (e.g., Potato Dextrose Broth or Rice solid medium)
-
Erlenmeyer flasks
-
Shaker incubator
-
Ethyl acetate (EtOAc)
-
Filtration apparatus
-
-
Protocol:
-
Inoculate the selected fungal strain into the chosen culture medium in Erlenmeyer flasks.
-
Incubate the cultures under appropriate conditions (e.g., room temperature for 30 days for solid medium) to allow for fungal growth and metabolite production.
-
After the incubation period, extract the fermented material. For solid cultures, this involves soaking the culture in a solvent like ethyl acetate.
-
Perform the extraction multiple times (e.g., 3 times with 10 L of EtOAc) to ensure a thorough extraction of the metabolites.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
2. Bioassay-Guided Fractionation
The crude extract is then subjected to a series of chromatographic separations, with each resulting fraction being tested for its biological activity to guide the subsequent purification steps.
-
Materials:
-
Crude extract
-
Solid-phase extraction (SPE) cartridges (e.g., Strata-X 33 µm, Polymeric Reversed Phase)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., VP Nucleodur 100–5 C18 ec, 250 × 21 mm, 5 µm)
-
Solvents for chromatography (e.g., methanol, water)
-
Fractions collector
-
-
Protocol:
-
Dissolve the crude extract in an appropriate solvent and filter it through a reversed-phase solid-phase extraction (SPE) cartridge to remove highly polar and non-polar impurities. This step yielded 152 mg of a crude extract in one study.[1]
-
Subject the partially purified extract to preparative reversed-phase HPLC.
-
Elute the compounds using a suitable solvent gradient (e.g., a water-methanol gradient).
-
Collect fractions at regular intervals using a fraction collector.
-
Evaporate the solvent from each fraction and subject them to the bioassay.
-
Identify the active fraction(s) based on the bioassay results.
-
Pool the active fractions and perform further rounds of purification using different chromatographic conditions (e.g., isocratic elution) until a pure compound is isolated.
-
Characterize the structure of the isolated pure compound using spectroscopic methods such as NMR and mass spectrometry to confirm its identity as this compound.
-
3. Antifungal Bioassay
The antifungal activity of the fractions is determined using a serial dilution assay to measure the Minimum Inhibitory Concentration (MIC).
-
Materials:
-
Test fungi (e.g., Candida albicans, Mucor plumbeus)
-
Appropriate fungal growth medium (e.g., Sabouraud Dextrose Broth)
-
96-well microtiter plates
-
Fractions to be tested
-
Positive control (e.g., a known antifungal agent)
-
Negative control (solvent vehicle)
-
Microplate reader
-
-
Protocol:
-
Prepare a serial dilution of each fraction in the fungal growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test fungus.
-
Include positive and negative controls on each plate.
-
Incubate the plates at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
Determine the MIC, which is the lowest concentration of a fraction that visibly inhibits the growth of the fungus.
-
4. Cytotoxicity Assay
To assess the selectivity of the antifungal activity, the fractions are also tested for cytotoxicity against mammalian cell lines.
-
Materials:
-
Mammalian cell lines (e.g., HCT-116, CHO-K1, U-2 OS)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Fractions to be tested
-
Positive control (e.g., a known cytotoxic agent)
-
Cell viability assay reagent (e.g., MTT, resazurin)
-
-
Protocol:
-
Seed the mammalian cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the fractions.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a suitable assay.
-
Calculate the concentration at which 50% of the cells are inhibited (IC50) to determine the cytotoxicity of the fractions. This compound itself was found to be devoid of cytotoxic effects on HCT-116, CHO-K1, and U-2 OS cell lines.[1]
-
Data Presentation
The following table summarizes the quantitative data that can be expected during a typical bioassay-guided fractionation of this compound.
| Fractionation Step | Sample | Mass (mg) | Antifungal Activity (MIC against C. albicans) |
| 1. Extraction | Crude Extract | 152 | Active |
| 2. SPE | Partially Purified Extract | - | Active |
| 3. Prep. HPLC | Fraction X | - | Highly Active |
| 4. Final Purification | Pure this compound | - | Specific MIC value |
Note: Dashes indicate where specific data was not provided in the source documents and would be filled in during the actual experiment.
Experimental Workflow and Signaling Pathways
Bioassay-Guided Fractionation Workflow
The following diagram illustrates the workflow for the bioassay-guided fractionation of this compound.
Biosynthetic Pathway of this compound
While not a signaling pathway in the traditional sense of cellular communication, the biosynthetic pathway illustrates the formation of this compound within the fungus. Understanding this pathway can be crucial for optimizing its production.
References
Application Notes and Protocols: Chiral Oxazolidinone Derivatives in the Asymmetric Synthesis of Sporothriolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporothriolide, a fungal metabolite, has garnered significant interest within the scientific community due to its notable biological activities, including antifungal, antibacterial, algicidal, and herbicidal properties.[1][2] Its complex stereochemistry, however, presents a considerable challenge for synthetic chemists. The precise control of stereocenters is paramount for achieving the desired biological efficacy. This document outlines a robust and highly diastereoselective method for the synthesis of this compound, leveraging a chiral oxazolidinone auxiliary. This approach, as demonstrated in the seven-step total synthesis by Kimura et al. (2021), provides an efficient pathway to this promising natural product.[1][2][3][4][5]
The core of this strategy lies in a highly diastereoselective Michael addition of an N-acyl chiral oxazolidinone derivative to a nitro olefin. This key step establishes two contiguous stereocenters with exceptional control, paving the way for the subsequent formation of the characteristic furo[3,4-b]furan-2,5-dione core of this compound. The use of a chiral auxiliary allows for the asymmetric induction, which is crucial for producing the enantiomerically pure target molecule.
Logical Workflow of this compound Synthesis
The overall synthetic strategy involves the preparation of a chiral N-acyl oxazolidinone and a nitro olefin, followed by their conjugate addition. Subsequent transformations, including cyclization and functional group manipulations, lead to the final this compound product. The chiral auxiliary is cleaved and can be recovered for future use.
Caption: Overall workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data from the seven-step total synthesis of this compound, highlighting the efficiency of the key Michael addition step.
| Step | Reactants | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Key Michael Addition | (S)-4-isopropyl-3-((E)-dec-2-enoyl)oxazolidin-2-one & (E)-1-(4-methoxyphenyl)-2-nitroprop-1-ene | (S)-4-isopropyl-3-((2R,3S)-2-((S)-1-(4-methoxyphenyl)-2-nitroethyl)-dec-3-enoyl)oxazolidin-2-one | 73 | >99:1 |
| Overall Synthesis | Commercially available starting materials | This compound | 21 | Enantiomerically pure |
Experimental Protocols
Preparation of the Chiral N-Acyl Oxazolidinone (Michael Donor)
This protocol describes the acylation of a commercially available chiral oxazolidinone with a suitable acyl chloride to prepare the Michael donor.
Materials:
-
(S)-4-isopropyloxazolidin-2-one
-
(E)-dec-2-enoyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of (S)-4-isopropyloxazolidin-2-one in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.05 equivalents) is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C.
-
A solution of (E)-dec-2-enoyl chloride (1.1 equivalents) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 1 hour.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure N-acyl oxazolidinone.
Asymmetric Michael Addition
This is the key stereochemistry-defining step where the chiral N-acyl oxazolidinone is reacted with a nitro olefin.
Materials:
-
Chiral N-acyl oxazolidinone (from step 1)
-
(E)-1-(4-methoxyphenyl)-2-nitroprop-1-ene (Michael Acceptor)
-
Titanium tetrachloride (TiCl₄)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the chiral N-acyl oxazolidinone (1 equivalent) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere is added TiCl₄ (1.1 equivalents).
-
After stirring for 5 minutes, DIPEA (1.2 equivalents) is added dropwise, and the mixture is stirred for a further 30 minutes.
-
A solution of (E)-1-(4-methoxyphenyl)-2-nitroprop-1-ene (1.2 equivalents) in anhydrous CH₂Cl₂ is added dropwise.
-
The reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃ and the mixture is allowed to warm to room temperature.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The resulting crude product, obtained as a single diastereomer, is purified by flash column chromatography.
Caption: Key asymmetric Michael addition step.
Reductive Cyclization and Auxiliary Removal
Following the Michael addition, the nitro group is reduced, which subsequently triggers a cyclization to form the lactam ring. The chiral auxiliary is then cleaved.
Materials:
-
Michael adduct (from step 2)
-
Zinc dust (Zn)
-
Acetic acid (AcOH)
-
Methanol (MeOH)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether (Et₂O)
Procedure:
-
The Michael adduct is dissolved in a mixture of methanol and acetic acid.
-
Activated zinc dust is added portion-wise at 0 °C, and the reaction is stirred until the starting material is consumed (monitored by TLC).
-
The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated.
-
The residue is dissolved in THF and water and cooled to 0 °C.
-
A solution of LiOH and H₂O₂ is added, and the mixture is stirred vigorously.
-
The reaction is quenched with saturated aqueous Na₂S₂O₃.
-
The aqueous layer is extracted with Et₂O.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified to yield the lactam, and the chiral auxiliary can be recovered from the aqueous layer.
Conclusion
The use of chiral oxazolidinone derivatives provides a highly effective and diastereoselective method for the synthesis of this compound. The key Michael addition step proceeds with excellent stereocontrol, enabling the efficient construction of the core structure of the natural product. The protocols outlined in this document offer a practical guide for researchers engaged in the synthesis of this compound and other complex natural products where precise stereochemical control is essential. The high yields and selectivities achieved make this a compelling strategy for accessing significant quantities of this compound for further biological evaluation and drug development efforts.
References
Application of Sporothriolide in Antifungal Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporothriolide is a fungal secondary metabolite that has demonstrated potent antifungal activity.[1][2] Produced by ascomycetes such as Hypomontagnella monticulosa, it belongs to the furofurandione class of compounds.[1] Preliminary studies indicate its potential as a lead compound for the development of new antifungal agents.[2] This document provides detailed application notes and standardized protocols for the use of this compound in antifungal susceptibility testing, enabling researchers to evaluate its efficacy against various fungal pathogens, explore its mechanism of action, and assess its potential for synergistic interactions with existing antifungal drugs.
Data Presentation
The following tables summarize the currently available quantitative data on the antifungal activity of this compound.
Table 1: In Vitro Activity of this compound Against Phytopathogenic Fungi
| Fungal Species | MIC (µg/mL) |
| Rhizoctonia solani | 6.25 |
| Sclerotinia sclerotiorum | 12.5 |
| Magnaporthe oryzae (conidium germination) | 25 |
Data extracted from studies on the anti-phytopathogenic properties of this compound.
Table 2: In Vitro Efficacy of this compound
| Parameter | Value |
| EC₅₀ | 11.6 ± 0.8 µM |
EC₅₀ (half maximal effective concentration) reported against an unspecified fungal strain.[1][3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines.[4][5]
a. Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
96-well, U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal inoculum, adjusted to the appropriate concentration
-
Spectrophotometer or microplate reader (optional)
-
Sterile pipette tips and reservoirs
b. Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium directly in the microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL, though this may be adjusted based on the expected potency of the compound.
-
Each well should contain 100 µL of the diluted this compound solution.
-
-
Inoculum Preparation:
-
For yeasts (e.g., Candida species), grow the fungal isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
For molds (e.g., Aspergillus species), grow the isolate on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the total volume in each well to 200 µL.
-
Include a growth control (inoculum in RPMI-1640 without this compound) and a sterility control (RPMI-1640 only).
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds), or until sufficient growth is observed in the growth control well.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Checkerboard Assay for Synergistic Interactions
This protocol is used to assess the interaction between this compound and another antifungal agent.[6][7]
a. Materials:
-
This compound and a second antifungal agent (e.g., fluconazole, amphotericin B)
-
96-well microtiter plates
-
Materials for broth microdilution as described above
b. Protocol:
-
Plate Setup:
-
Prepare serial dilutions of this compound along the rows of the microtiter plate (e.g., from top to bottom).
-
Prepare serial dilutions of the second antifungal agent along the columns of the plate (e.g., from left to right).
-
This creates a matrix of wells containing various combinations of the two compounds.
-
The final volume in each well after adding the inoculum should be 200 µL.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the fungal suspension as described in the MIC determination protocol.
-
Incubate under the same conditions.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Time-Kill Assay
This assay provides information on the fungicidal or fungistatic activity of this compound over time.[8][9]
a. Materials:
-
This compound at various concentrations (e.g., 1x, 4x, and 16x the MIC)
-
Fungal inoculum prepared as for MIC testing, but at a higher concentration (e.g., 1-5 x 10⁵ CFU/mL)
-
Culture tubes or flasks
-
Sterile saline for serial dilutions
-
Agar plates for colony counting
b. Protocol:
-
Assay Setup:
-
In culture tubes or flasks, prepare the fungal inoculum in RPMI-1640 medium.
-
Add this compound to achieve the desired final concentrations (e.g., 0x, 1x, 4x, and 16x MIC).
-
Incubate the cultures at 35°C with agitation.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.
-
Perform serial ten-fold dilutions in sterile saline.
-
Plate a known volume of each dilution onto agar plates.
-
-
Colony Counting and Analysis:
-
Incubate the plates until colonies are visible.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration.
-
A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity. A <3-log₁₀ reduction is considered fungistatic.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. The sporothriolides. A new biosynthetic family of fungal secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-phytopathogenic activity of this compound, a metabolite from endophyte Nodulisporium sp. A21 in Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro susceptibility of antifungal drugs against Sporothrix brasiliensis recovered from cats with sporotrichosis in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility of Sporothrix brasiliensis: Comparison of yeast and mycelial phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays to Determine Sporothriolide's Mechanism of Action: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporothriolide, a naturally occurring furofurandione lactone metabolite isolated from various fungal species, has demonstrated potent antifungal activity. Preliminary studies have also suggested potential cytotoxic effects against certain cancer cell lines. However, the precise molecular mechanisms underlying these biological activities remain largely uncharacterized. These application notes provide a comprehensive suite of in vitro assays and detailed protocols designed to elucidate the mechanism of action of this compound. The following protocols will guide researchers in systematically investigating its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways.
I. Initial Assessment of Cytotoxicity and Cell Viability
To begin characterizing the biological effects of this compound, it is essential to determine its impact on cell viability across various cell lines. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.
Table 1: Summary of this compound's Reported Biological Activities
| Biological Activity | Cell Lines/Organisms | Reported Effect | Citation |
| Antifungal | Candida albicans and various filamentous fungi | Strong inhibition of growth | [1] |
| Cytotoxicity | Human cancer cell lines | Potent cytotoxic effects (IC₅₀: 7.2 to 21.5 µM) | [2] |
| Cytotoxicity | HCT-116, CHO-K1, U-2 OS | No observed cytotoxic effects | [1] |
Note: The conflicting reports on cytotoxicity suggest that the effect of this compound may be cell-line specific and warrants broader screening.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from established methods and is suitable for adherent and suspension cells.[1][3][4][5]
Materials:
-
Target cells (e.g., cancer cell lines and non-cancerous control cell lines)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Workflow for Initial Cytotoxicity Screening
Caption: Workflow for determining this compound's cytotoxicity using the MTT assay.
II. Investigating the Mode of Cell Death: Apoptosis vs. Necrosis
Once the cytotoxic potential of this compound is established, the next step is to determine whether it induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis). The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[6][7][8][9][10]
Materials:
-
Target cells
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the determined IC₅₀ concentration for a specific time period (e.g., 24 hours). Include untreated and positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Table 2: Expected Outcomes of Annexin V/PI Staining
| Cell Population | Annexin V Staining | Propidium Iodide (PI) Staining | Interpretation |
| Viable | Negative | Negative | Healthy cells |
| Early Apoptosis | Positive | Negative | Intact cell membrane, externalized phosphatidylserine |
| Late Apoptosis/Necrosis | Positive | Positive | Compromised cell membrane |
| Necrosis | Negative | Positive | Primarily necrotic cell death |
Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection using Annexin V and Propidium Iodide staining.
III. Elucidating Effects on Cell Cycle Progression
To determine if this compound's cytotoxic effects are mediated through cell cycle arrest, analysis of the DNA content of treated cells is crucial. Propidium iodide staining followed by flow cytometry is a standard method for this purpose.
Protocol 3: Cell Cycle Analysis using Propidium Iodide
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13][14][15]
Materials:
-
Target cells
-
This compound
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase A to a concentration of 1 x 10⁶ cells/mL.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Table 3: Interpretation of Cell Cycle Analysis Data
| Observation | Potential Mechanism |
| Accumulation of cells in G0/G1 phase | G1 arrest |
| Accumulation of cells in S phase | S phase arrest |
| Accumulation of cells in G2/M phase | G2/M arrest |
Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using propidium iodide staining.
IV. Investigation of Molecular Targets and Signaling Pathways
To delve deeper into the molecular mechanism of this compound, investigating its effect on specific signaling pathways is essential. Based on common mechanisms of cytotoxic and antifungal agents, the PI3K/Akt and MAPK signaling pathways are pertinent starting points. Additionally, given its antifungal nature, assessing its impact on ergosterol biosynthesis is warranted.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
This protocol outlines the detection of key proteins involved in apoptosis, cell cycle regulation, and major signaling cascades like PI3K/Akt and MAPK.[1][8][13][15][16]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, PARP, Cyclin D1, CDK4, p-Akt, Akt, p-ERK, ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Table 4: Potential Protein Targets for Western Blot Analysis
| Pathway/Process | Key Proteins to Analyze | Expected Change with this compound Treatment |
| Apoptosis | Cleaved Caspase-3, Cleaved PARP | Increased levels |
| Cell Cycle (G1 Arrest) | Cyclin D1, CDK4, p21, p27 | Decreased Cyclin D1/CDK4, Increased p21/p27 |
| PI3K/Akt Pathway | p-Akt, Akt | Decreased p-Akt/Akt ratio |
| MAPK/ERK Pathway | p-ERK, ERK | Altered p-ERK/ERK ratio |
Signaling Pathway Investigation
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phos-tag-based non-radioactive protocols for monitoring Arabidopsis kinase activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-radioactive LATS in vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Radioactive In vitro Kinase Assay - Molecular Biology [protocol-online.org]
- 7. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 8. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-radioactive Protein Phosphorylation Analysis - Jena Bioscience [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: Designing Experiments to Test Sporothriolide Efficacy in Fungal Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies.[1][2] These structured communities of fungal cells, encased in a self-produced extracellular matrix (ECM), create a protected environment that hinders drug penetration and promotes cell survival.[1][3] Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans are prominent fungal pathogens known to form biofilms on medical devices and host tissues, leading to persistent and difficult-to-treat infections.[1][4][5]
Sporothriolide, a furofurandione metabolite isolated from Sporothrix sp., has demonstrated potent antifungal activity against a range of filamentous fungi and yeasts, including Candida albicans.[6][7] Its unique chemical structure and biological activity suggest its potential as a novel agent for combating fungal biofilms.[6] The biosynthetic pathway of this compound has been elucidated, opening avenues for its synthesis and derivatization.[8][9]
These application notes provide a comprehensive set of protocols for designing and executing experiments to evaluate the efficacy of this compound against fungal biofilms. The methodologies described herein cover the determination of minimum inhibitory concentrations, assessment of biofilm inhibition and disruption, and visualization of biofilm architecture. The provided workflows and data presentation formats are intended to facilitate reproducible and comparative analysis of this compound's antibiofilm potential.
Key Fungal Biofilm Signaling Pathways
Understanding the molecular mechanisms governing fungal biofilm formation is crucial for identifying potential targets for therapeutic intervention. Several key signaling pathways are known to regulate this process in pathogenic fungi.
Candida albicans : Biofilm formation in C. albicans is a complex process regulated by multiple signaling pathways. The Ras/cAMP/PKA pathway plays a central role in the yeast-to-hyphae transition, a critical step in biofilm initiation.[10] Quorum sensing, mediated by molecules like farnesol, also influences biofilm development by regulating cell density-dependent gene expression.[2][11]
Figure 1: Key signaling pathways in C. albicans biofilm formation.
Aspergillus fumigatus : In A. fumigatus, the initiation of biofilm formation is influenced by signaling pathways that respond to environmental cues. The High Osmolarity Glycerol (HOG) and cyclic AMP (cAMP) signaling pathways are involved in conidial swelling and germination, which are early steps in biofilm development.[4] The mitogen-activated protein kinase (MAPK) signaling pathway also contributes to biofilm formation.[12]
Figure 2: Signaling pathways in A. fumigatus biofilm initiation.
Cryptococcus neoformans : The virulence and biofilm-forming capacity of C. neoformans are regulated by well-conserved signaling cascades. The cAMP/PKA pathway is crucial for the expression of virulence factors and biofilm formation.[13][14] The calcium-calcineurin signaling pathway is also essential for survival under stress conditions and contributes to biofilm development.[13]
Figure 3: Signaling pathways in C. neoformans biofilm formation.
Experimental Protocols
The following protocols are designed to assess the efficacy of this compound against fungal biofilms using a 96-well microtiter plate model. This model is adaptable for high-throughput screening and provides quantitative data on biofilm inhibition and disruption.[15][16]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Planktonic Fungi
This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic fungal cells.
Materials:
-
Fungal strain of interest (e.g., Candida albicans SC5314)
-
Yeast Peptone Dextrose (YPD) broth
-
RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the fungal strain in YPD broth overnight at 30°C. Wash the cells with sterile PBS and resuspend in RPMI-1640 medium to a final concentration of 1-5 x 10^5 cells/mL.
-
Serial Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control and a solvent (DMSO) control.
-
Inoculation: Add 100 µL of the fungal inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm.
Figure 4: Workflow for MIC determination.
Protocol 2: Assessment of Biofilm Inhibition (MBIC)
This protocol determines the minimum concentration of this compound that inhibits the formation of a fungal biofilm.
Materials:
-
Fungal strain of interest
-
RPMI-1640 medium
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Plate reader
Procedure:
-
Inoculum Preparation and Serial Dilution: Follow steps 1 and 2 from Protocol 1.
-
Inoculation and Biofilm Formation: Add 100 µL of the fungal inoculum (1-5 x 10^6 cells/mL) to each well. Incubate the plate at 37°C for 24 hours to allow for biofilm formation in the presence of this compound.
-
Washing: Gently wash the wells twice with sterile PBS to remove non-adherent cells.
-
XTT Assay: Add 100 µL of XTT/menadione solution to each well and incubate in the dark for 2-4 hours at 37°C.
-
MBIC Determination: Measure the absorbance at 490 nm. The MBIC is the lowest concentration of this compound that causes a significant reduction (e.g., ≥50% or ≥90%) in metabolic activity compared to the drug-free control.[17]
Protocol 3: Assessment of Pre-formed Biofilm Disruption (MBEC)
This protocol determines the minimum concentration of this compound required to eradicate a pre-formed fungal biofilm.
Materials:
-
Same as Protocol 2
Procedure:
-
Biofilm Formation: Add 200 µL of the fungal inoculum (1-5 x 10^6 cells/mL in RPMI-1640) to the wells of a 96-well plate. Incubate at 37°C for 24 hours to allow for mature biofilm formation.
-
Washing: Gently wash the wells twice with sterile PBS.
-
This compound Treatment: Add 200 µL of serial dilutions of this compound in RPMI-1640 to the wells containing the pre-formed biofilms. Incubate for another 24 hours at 37°C.
-
Washing and XTT Assay: Follow steps 3 and 4 from Protocol 2.
-
MBEC Determination: Measure the absorbance at 490 nm. The MBEC is the lowest concentration of this compound that causes a significant reduction in the metabolic activity of the pre-formed biofilm.[17]
Figure 5: Workflows for MBIC and MBEC assays.
Protocol 4: Visualization of Biofilm Structure
This protocol uses Crystal Violet staining and microscopy to visualize the effect of this compound on biofilm biomass and structure.
Materials:
-
Fungal biofilms grown on glass coverslips in 24-well plates (prepared as in Protocol 3)
-
This compound
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Microscope (light, confocal, or scanning electron microscope)
Procedure:
-
Biofilm Treatment: Treat pre-formed biofilms on coverslips with various concentrations of this compound for 24 hours.
-
Staining: Wash the coverslips with PBS and stain with Crystal Violet solution for 15 minutes.
-
Washing and Destaining: Wash off excess stain with water and allow to air dry. For quantification, destain with 95% ethanol and measure the absorbance at 570 nm.
-
Microscopy: For visualization, mount the stained coverslips on slides and observe under a microscope. Confocal Laser Scanning Microscopy (CLSM) or Scanning Electron Microscopy (SEM) can provide detailed 3D images of the biofilm structure.[18][19]
Data Presentation
Quantitative data from the experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Antifungal Susceptibility of Planktonic Fungal Cells to this compound
| Fungal Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans SC5314 | ||
| Aspergillus fumigatus Af293 | ||
| Cryptococcus neoformans H99 | ||
| Clinical Isolate 1 | ||
| Clinical Isolate 2 |
Table 2: Efficacy of this compound against Fungal Biofilms
| Fungal Strain | MBIC₅₀ (µg/mL) | MBIC₉₀ (µg/mL) | MBEC₅₀ (µg/mL) | MBEC₉₀ (µg/mL) |
| Candida albicans SC5314 | ||||
| Aspergillus fumigatus Af293 | ||||
| Cryptococcus neoformans H99 | ||||
| Clinical Isolate 1 | ||||
| Clinical Isolate 2 |
Table 3: Effect of this compound on Biofilm Biomass (Crystal Violet Assay)
| Fungal Strain | This compound Conc. (µg/mL) | % Reduction in Biomass (Mean ± SD) |
| Candida albicans SC5314 | 0 (Control) | 0 |
| MIC | ||
| 2 x MIC | ||
| 4 x MIC | ||
| Aspergillus fumigatus Af293 | 0 (Control) | 0 |
| MIC | ||
| 2 x MIC | ||
| 4 x MIC |
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the systematic evaluation of this compound's efficacy against fungal biofilms. By employing standardized methodologies for determining MIC, MBIC, and MBEC, researchers can obtain reliable and comparable data. Furthermore, the visualization techniques will offer valuable insights into the morphological changes induced by this compound on biofilm architecture. This comprehensive approach will be instrumental in advancing our understanding of this compound's potential as a novel antibiofilm agent and will support its further development as a therapeutic candidate for treating biofilm-associated fungal infections.
References
- 1. Candida albicans biofilms: development, regulation, and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanistic Understanding of Candida albicans Biofilm Formation and Approaches for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspergillus fumigatus biofilms: Toward understanding how growth as a multicellular network increases antifungal resistance and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound derivatives as chemotaxonomic markers for Hypoxylon monticulosum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biologically active metabolites from fungi. 3. This compound, discosiolide, and 4-epi-ethisolide--new furofurandiones from Sporothrix sp., Discosia sp., and Pezicula livida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The sporothriolides. A new biosynthetic family of fungal secondary metabolites - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Candida albicans Biofilm Formation and its Clinical Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanistic Understanding of Candida albicans Biofilm Formation and Approaches for Its Inhibition [frontiersin.org]
- 12. Light Signaling Regulates Aspergillus niger Biofilm Formation by Affecting Melanin and Extracellular Polysaccharide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles of Different Signaling Pathways in Cryptococcus neoformans Virulence [mdpi.com]
- 14. Frontiers | Virulence of Cryptococcus sp. Biofilms In Vitro and In Vivo using Galleria mellonella as an Alternative Model [frontiersin.org]
- 15. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simple and reproducible 96 well plate-based method for the formation of fungal biofilms and its application to antifungal susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 18. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 19. Microscopy Methods for Biofilm Imaging: Focus on SEM and VP-SEM Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Diastereoselective Michael Addition in Sporothriolide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the diastereoselective Michael addition step in the total synthesis of Sporothriolide. The key reaction involves the conjugate addition of a chiral N-acyloxazolidinone to a nitroolefin, a critical step for establishing the stereochemistry of the final natural product.
Frequently Asked Questions (FAQs)
Q1: What is the key diastereoselective Michael addition reaction in the synthesis of this compound?
The crucial step is the conjugate addition of a chiral N-acyloxazolidinone, acting as a Michael donor, to a nitroolefin, the Michael acceptor. This reaction is instrumental in setting up the desired stereocenters in the this compound core structure. The use of a chiral auxiliary, such as a derivative of (R)-4-benzyl-2-oxazolidinone, directs the stereochemical outcome of the reaction, leading to a high degree of diastereoselectivity.[1]
Q2: Which chiral auxiliary is typically used, and why?
In the context of this compound synthesis, an Evans-type chiral auxiliary, specifically (R)-4-benzyl-2-oxazolidinone, is commonly employed. The bulky benzyl group on the oxazolidinone ring effectively shields one face of the enolate, forcing the incoming nitroolefin to approach from the less sterically hindered side. This facial bias is the primary reason for the high diastereoselectivity observed in the Michael adduct.
Q3: What is the role of the Lewis acid in this reaction?
Lewis acids, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄), are often essential catalysts. They play a dual role:
-
Activation of the Michael Acceptor: The Lewis acid coordinates to the nitro group of the nitroolefin, increasing its electrophilicity and making it more susceptible to nucleophilic attack.
-
Enolate Geometry Control: The Lewis acid can chelate to the carbonyl oxygen and the oxygen of the oxazolidinone auxiliary of the N-acyloxazolidinone. This chelation locks the conformation of the enolate, further enhancing facial discrimination and, consequently, diastereoselectivity.
Q4: What is the "retro-Michael" reaction, and is it a concern here?
The retro-Michael reaction is the reverse of the Michael addition, where the adduct reverts to the starting donor and acceptor. For nitroalkane adducts, this can be a significant issue, particularly under basic conditions or at elevated temperatures, leading to reduced yields and potential epimerization.[2][3][4] To minimize the retro-Michael reaction, it is crucial to maintain low reaction temperatures and carefully control the basicity during workup.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive or insufficient Lewis acid. 2. Low quality of reagents or solvents. 3. Reaction temperature is too low. 4. Steric hindrance in substrates. | 1. Use freshly opened or purified Lewis acid. Consider using a stronger Lewis acid if applicable. 2. Ensure all reagents are pure and solvents are anhydrous. 3. While low temperatures are crucial for selectivity, some reactions may require a slightly elevated temperature to proceed. Monitor the reaction by TLC to find the optimal temperature. 4. If substrate modification is possible, consider less bulky protecting groups. |
| Low Diastereoselectivity | 1. Incorrect enolate geometry. 2. Reaction temperature is too high. 3. Inappropriate Lewis acid or solvent. 4. Racemization during workup. | 1. Ensure slow addition of the base at low temperature (-78 °C) to favor the formation of the desired enolate. The choice of base and Lewis acid is critical for controlling enolate geometry. 2. Maintain a low reaction temperature (typically -78 °C to -40 °C) throughout the addition. 3. Screen different Lewis acids and solvents. A more coordinating solvent can sometimes influence the transition state and improve selectivity. 4. Use a buffered quench or a mild workup procedure to avoid epimerization of the product. |
| Formation of Side Products | 1. Polymerization of the nitroolefin. 2. Aldol condensation of the enolate. 3. 1,2-addition instead of 1,4-addition. | 1. Add the nitroolefin slowly to the reaction mixture containing the enolate. 2. Ensure complete formation of the enolate before adding the Michael acceptor. 3. This is less common with soft nucleophiles like enolates. However, the choice of Lewis acid can influence the regioselectivity. |
| Difficulty in Removing the Chiral Auxiliary | 1. Harsh cleavage conditions leading to product decomposition. 2. Incomplete reaction. | 1. For conversion to the carboxylic acid, use mild conditions such as lithium hydroperoxide (LiOOH). For conversion to the methyl ester, sodium methoxide in methanol is effective. 2. Ensure the cleavage reaction goes to completion by monitoring with TLC. |
Quantitative Data Summary
The following table summarizes typical quantitative data for the diastereoselective Michael addition of an N-acyloxazolidinone to a nitroolefin in the context of this compound synthesis and related methodologies.
| Michael Donor | Michael Acceptor | Lewis Acid | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (R)-N-crotonyl-4-benzyl-2-oxazolidinone | Nitromethane | TiCl₄ | DIPEA | CH₂Cl₂ | -78 to -20 | 85 | >95:5 | General Evans Auxiliary Protocol |
| N-acyloxazolidinone | β-nitrostyrene | MgCl₂ | Et₃N | THF | -78 to rt | 92 | 98:2 | General Evans Auxiliary Protocol |
| N-propionyl-(S)-4-isopropyl-2-oxazolidinone | 1-nitro-3-phenylprop-1-ene | TiCl₄ | DIPEA | CH₂Cl₂ | -78 | 88 | 97:3 | General Evans Auxiliary Protocol |
Experimental Protocols
Detailed Methodology for the Diastereoselective Michael Addition
This protocol is a representative procedure based on established methods for the Michael addition of chiral N-acyloxazolidinones to nitroolefins.
Materials:
-
(R)-N-propionyl-4-benzyl-2-oxazolidinone (Michael Donor)
-
(E)-1-nitro-3-phenyl-1-propene (Michael Acceptor)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂
-
N,N-Diisopropylethylamine (DIPEA), freshly distilled
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the (R)-N-propionyl-4-benzyl-2-oxazolidinone (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add TiCl₄ (1.1 equiv) dropwise via syringe. The solution should turn yellow.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add DIPEA (1.2 equiv) dropwise. The solution should turn deep red, indicating the formation of the titanium enolate.
-
Stir for 30 minutes at -78 °C.
-
In a separate flask, dissolve the (E)-1-nitro-3-phenyl-1-propene (1.2 equiv) in anhydrous CH₂Cl₂ and cool to -78 °C.
-
Slowly add the solution of the nitroolefin to the enolate solution via cannula.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or the purified material.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Furofurandione Synthesis: A Technical Support Center for Troubleshooting Common Side Reactions
For researchers, scientists, and professionals in drug development, the synthesis of complex molecules like furofurandione presents a landscape of potential challenges. Precision in reaction conditions is paramount to achieving high yields and purity. This technical support center provides a comprehensive guide to troubleshooting common side reactions encountered during furofurandione synthesis, presented in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing a furofurandione scaffold?
A common and illustrative method for constructing a furo[3,2-b]furan-2,5-dione precursor is through the Diels-Alder reaction of furan and maleic anhydride. This cycloaddition reaction forms an oxabicycloheptene anhydride adduct, which can then be further elaborated. The reaction is notable for the competition between the kinetically favored endo adduct and the thermodynamically more stable exo adduct.[1]
Q2: My reaction yields are consistently low. What are the likely causes?
Low yields in furofurandione synthesis, particularly when proceeding through a Diels-Alder adduct, can often be attributed to the reversibility of the reaction (retro-Diels-Alder), polymerization of starting materials, or the formation of undesired side products. The choice of solvent and reaction temperature can significantly influence the equilibrium and rate of side reactions.[1][2]
Q3: I am observing multiple spots on my TLC plate that are difficult to separate. What could these be?
The presence of multiple spots on a TLC plate often indicates a mixture of the desired product, unreacted starting materials, the endo and exo isomers of the Diels-Alder adduct, and potentially polymeric byproducts. The relative polarity of these species can be very similar, making chromatographic separation challenging.
Troubleshooting Guide: Specific Issues and Solutions
This section addresses specific problems that may arise during furofurandione synthesis and provides actionable solutions.
Problem 1: Formation of the undesired exo isomer in the Diels-Alder reaction.
-
Question: My primary product from the reaction of furan and maleic anhydride is the exo adduct, but I require the endo for subsequent steps. How can I favor the formation of the endo isomer?
-
Answer: The formation of the endo adduct is kinetically favored, meaning it forms faster at lower temperatures. However, the reaction is reversible, and the exo adduct is the more thermodynamically stable product. To maximize the yield of the endo adduct, the reaction should be carried out at a lower temperature for a shorter duration. It is crucial to monitor the reaction closely and stop it before significant isomerization to the exo product occurs.[1]
Problem 2: Competing Retro-Diels-Alder Reaction.
-
Question: I am losing a significant amount of my Diels-Alder adduct, especially during workup or subsequent reaction steps at elevated temperatures. What is happening and how can I prevent it?
-
Answer: The Diels-Alder reaction of furan is reversible, and the adduct can undergo a retro-Diels-Alder reaction to regenerate the starting furan and maleic anhydride, particularly at higher temperatures. To minimize this, subsequent reaction steps should be carried out at the lowest possible temperature. If a higher temperature is unavoidable, consider using a dienophile that forms a more stable adduct.
Problem 3: Polymerization of Reactants.
-
Question: My reaction mixture becomes viscous and difficult to stir, and I am isolating a significant amount of insoluble material. What is causing this?
-
Answer: Furan and maleic anhydride can both be susceptible to polymerization under certain conditions, especially in the presence of acid or at elevated temperatures. To mitigate this, ensure all reagents and solvents are pure and free of acidic impurities. Running the reaction at a lower temperature can also help to suppress polymerization.
Problem 4: Incomplete Lactonization or Ring Opening.
-
Question: In the subsequent step to form the furofurandione core from the Diels-Alder adduct, I am observing incomplete reaction or the formation of ring-opened byproducts. How can I improve this transformation?
-
Answer: The lactonization step is critical and can be sensitive to reaction conditions. Incomplete reaction may be due to insufficient reagent, inadequate reaction time, or inappropriate temperature. The formation of ring-opened products, such as diacids or hydroxy acids, can occur if water is present or if the reaction conditions are too harsh. To address this, ensure anhydrous conditions, optimize the stoichiometry of reagents, and carefully control the reaction temperature and time.
Data Summary
The following table summarizes the key reaction parameters and their influence on the outcome of the Diels-Alder reaction between furan and maleic anhydride.
| Parameter | Effect on Endo/Exo Ratio | Effect on Yield | Recommended Condition for Endo Product |
| Temperature | Lower temperature favors the kinetic endo product. Higher temperature favors the thermodynamic exo product. | Higher temperatures can lead to lower yields due to the retro-Diels-Alder reaction and polymerization. | 0-25°C |
| Reaction Time | Shorter reaction times favor the endo product. Longer times allow for isomerization to the exo product. | Prolonged reaction times can decrease yield due to side reactions. | Monitor by TLC; typically a few hours. |
| Solvent | Solvent polarity can influence the reaction rate and selectivity. | Supercritical CO2 has been shown to accelerate the reaction compared to conventional organic solvents.[3] | Aprotic solvents of moderate polarity (e.g., diethyl ether, dichloromethane). |
Experimental Protocols
Key Experiment: Synthesis of the Diels-Alder Adduct of Furan and Maleic Anhydride (endo-isomer favored)
-
Materials: Furan (freshly distilled), maleic anhydride, diethyl ether (anhydrous).
-
Procedure:
-
Dissolve maleic anhydride in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0°C in an ice bath.
-
Add freshly distilled furan dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 2-4 hours, monitoring the precipitation of the white adduct.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum at room temperature.
-
-
Characterization: The product can be characterized by ¹H NMR spectroscopy to determine the endo/exo ratio.
Visualizations
Logical Workflow for Troubleshooting Furofurandione Synthesis
Caption: Troubleshooting workflow for furofurandione synthesis.
Relationship between Reaction Conditions and Product Formation
Caption: Influence of reaction conditions on product distribution.
References
- 1. organic chemistry - Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 3. Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Sporothriolide Lactonization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Sporothriolide, with a specific focus on the critical lactonization step.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving lactonization in the total synthesis of this compound?
A1: Two main strategies have been successfully employed for the lactonization step in this compound synthesis. The first involves a base-promoted elimination of a nitro group from a precursor molecule to form the α-methylene lactone.[1][2][3][4][5] The second reported method is a spontaneous lactonization that occurs following a Sharpless asymmetric dihydroxylation of a specific intermediate.[1]
Q2: Which specific base has been successfully used for the base-promoted elimination to form the this compound lactone?
A2: In the seven-step total synthesis of this compound reported by Kimura and colleagues, 2,4,6-collidine was used to facilitate the elimination of the nitro group and subsequent formation of the α-methylene lactone unit.[1]
Q3: What is a "spontaneous lactonization" in the context of this compound synthesis?
A3: Spontaneous lactonization refers to the intramolecular cyclization of a hydroxy acid intermediate to form the lactone ring without the need for an additional reagent to promote the reaction. In one of the synthetic routes to this compound, a Sharpless asymmetric dihydroxylation of an alkene precursor led to a diol intermediate that spontaneously lactonized.[1]
Q4: What are the potential challenges in the final lactonization step of this compound synthesis?
A4: Potential challenges include low yield of the desired lactone, formation of side products due to competing reactions, and incomplete reaction. Careful control of reaction conditions, including the choice of base, solvent, and temperature, is crucial for success.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound Lactone in Base-Promoted Elimination
| Possible Cause | Suggested Solution |
| Ineffective Base | The choice of base is critical. While 2,4,6-collidine has been reported to be effective, other non-nucleophilic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Barton's base could be screened. The strength and steric hindrance of the base can influence the reaction outcome. |
| Incorrect Reaction Temperature | The reaction may require specific temperature control. If the reaction is too slow at room temperature, gentle heating may be necessary. Conversely, excessive heat can lead to decomposition or side reactions. Monitor the reaction by TLC or LC-MS at different temperatures to find the optimum. |
| Poor Quality of Reagents or Solvents | Ensure that the base and solvent are pure and anhydrous. Trace amounts of water or other impurities can quench the base or lead to undesired side reactions. Use freshly distilled solvents and high-purity reagents. |
| Decomposition of Starting Material or Product | The starting material or the final α-methylene lactone may be unstable under the reaction conditions. Monitor the reaction at early time points to check for decomposition. If decomposition is observed, consider using milder reaction conditions (e.g., a weaker base, lower temperature, or shorter reaction time). |
Problem 2: Spontaneous Lactonization after Sharpless Dihydroxylation is Not Occurring or is Incomplete
| Possible Cause | Suggested Solution |
| pH of the Reaction Mixture | The rate of spontaneous lactonization can be pH-dependent. While it is expected to occur without added reagents, the workup conditions of the dihydroxylation step might influence the cyclization. A slightly acidic workup may facilitate the lactonization. |
| Steric Hindrance | The conformation of the diol intermediate may not be favorable for cyclization due to steric hindrance. Changes in the solvent or temperature might influence the conformational equilibrium to favor the cyclization. |
| Incomplete Dihydroxylation | If the preceding dihydroxylation step is incomplete, the starting alkene will remain, leading to a lower overall yield of the lactone. Ensure the dihydroxylation reaction has gone to completion before proceeding with the workup and expecting lactonization. |
Experimental Protocols
Protocol 1: Base-Promoted Elimination for this compound Lactonization
This protocol is based on the final step of the seven-step total synthesis of this compound by Kimura et al.[1]
Materials:
-
Nitro-lactone precursor
-
2,4,6-Collidine
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the nitro-lactone precursor in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add an excess of 2,4,6-collidine to the solution. The exact stoichiometry should be optimized, but a starting point of 2-3 equivalents is recommended.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Quantitative Data Summary
The following table summarizes the reported yield for the final lactonization step in the synthesis of this compound.
| Precursor | Base | Solvent | Temperature | Yield | Reference |
| Nitro-lactone | 2,4,6-Collidine | Not specified | Not specified | Not specified, but part of a 21% overall yield over 7 steps | Kimura et al., 2021[1][2][3][4] |
Note: While the specific yield for this single step is not provided in the primary publication, its success is integral to the reported 21% overall yield.
Visualizations
Caption: Experimental workflow for the base-promoted lactonization of this compound.
Caption: Troubleshooting logic for low yield in this compound lactonization.
References
Strategies to improve the scalability of Sporothriolide production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the scalability of Sporothriolide production. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory and pilot-scale experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound is a fungal secondary metabolite belonging to the γ-lactone and alkyl citrate family of natural products. It exhibits potent antifungal activity, making it a compound of interest for the development of new anti-infective agents.
Q2: Which fungal species are known to produce this compound?
This compound is primarily produced by ascomycetes of the genus Hypomontagnella. The most commonly cited producer is Hypomontagnella monticulosa (e.g., strain MUCL 54604). Other known producers include H. spongiphila and H. submonticulosa.
Q3: What are the main challenges in scaling up this compound production?
The primary challenges include:
-
Low Yield: Wild-type strains may produce low titers of this compound, making large-scale production economically unviable.
-
Byproduct Formation: The fermentation process can lead to the formation of related compounds like sporochartines and sporothioethers, which complicates downstream processing and reduces the yield of the desired product.
-
Process Consistency: Maintaining optimal and consistent fermentation conditions (e.g., pH, temperature, dissolved oxygen) at a larger scale is critical and challenging.
-
Downstream Processing: Efficiently extracting and purifying this compound from the fermentation broth can be complex and costly.
Q4: What is the general biosynthetic pathway of this compound?
The biosynthesis of this compound originates from fatty acid and citrate metabolism. Key enzymatic steps are catalyzed by a dedicated fatty acid synthase (FAS) and a citrate synthase (CS), which are encoded within the spo biosynthetic gene cluster.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low or No this compound Production | - Inappropriate culture medium. - Suboptimal fermentation parameters (pH, temperature, aeration). - Strain instability or degradation. | - Use a rich medium such as Potato Dextrose Broth (PDB), which is a known producing medium.[1] - Optimize fermentation conditions using a systematic approach like Response Surface Methodology (RSM). - Maintain pure cultures and prepare fresh inocula for each fermentation. |
| High Levels of Sporochartine Byproducts | - Sporochartines are formed by a non-enzymatic Diels-Alder reaction between this compound and trienylfuranol A during fermentation and extraction.[1][2] | - Optimize fermentation time to harvest before significant accumulation of trienylfuranol A. - Modify extraction conditions (e.g., lower temperature, use of antioxidants) to minimize the Diels-Alder reaction. |
| Presence of Sporothioether Byproducts | - The producing fungus, H. monticulosa, may produce sporothioethers as a detoxification mechanism.[3][4] - Cultivation in certain media, like DPY, can favor the production of sporothioethers over this compound.[3] | - Use PDB medium, which favors this compound production.[3] - Analyze the fermentation broth at different time points to identify the onset of sporothioether formation and optimize harvest time. |
| Difficulty in Extracting this compound | - Low concentration of this compound in the fermentation broth. - Inefficient extraction solvent or method. | - Concentrate the culture supernatant before extraction. - Use a suitable organic solvent like ethyl acetate for liquid-liquid extraction.[5] |
| Challenges in Purifying this compound | - Co-elution with structurally similar byproducts. - Degradation of the compound during purification. | - Employ multi-step purification techniques, including column chromatography (e.g., silica gel) followed by preparative HPLC.[3][6] - Monitor pH and temperature during purification to prevent degradation. |
| Inconsistent Yields Between Batches | - Variability in inoculum quality. - Fluctuations in fermentation parameters. - Contamination of the culture. | - Standardize inoculum preparation, including spore concentration and age of the seed culture. - Implement robust process monitoring and control for key parameters. - Ensure strict aseptic techniques throughout the fermentation process. |
Quantitative Data
Table 1: this compound Production by Hypomontagnella Species in PDB Medium
| Fungal Strain | This compound Yield (mg/L) | Sporochartine B Yield (mg/L) |
| H. monticulosa MUCL 54604 | ~180-238 | ~4-6 |
| H. spongiphila CLL-205 | ~180-238 | ~4-6 |
| H. submonticulosa DAOMC 242471 | ~180-238 | ~4-6 |
| [Data sourced from production time course experiments in PDB liquid media.][1] |
Table 2: Hypothetical Optimization of Fermentation Parameters for H. monticulosa
| Parameter | Range Tested | Optimal Value (Hypothetical) | Effect on Yield |
| Temperature (°C) | 20 - 35 | 25 | Significant |
| Initial pH | 5.0 - 7.5 | 6.0 | Significant |
| Agitation (rpm) | 100 - 250 | 180 | Moderate |
| Carbon Source (in PDB) | Glucose, Sucrose | Glucose | Significant |
| Nitrogen Source | Peptone, Yeast Extract | Peptone | Moderate |
| [This table is illustrative and based on general fungal fermentation optimization principles. Specific optimization for this compound production is recommended.] |
Experimental Protocols
Protocol 1: Submerged Fermentation of Hypomontagnella monticulosa
-
Inoculum Preparation:
-
Grow H. monticulosa on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days.
-
Prepare a spore suspension by adding sterile water with 0.1% Tween 80 to the plate and gently scraping the surface.
-
Adjust the spore concentration to approximately 1 x 10^6 spores/mL.
-
Use this spore suspension to inoculate a seed culture in PDB. Incubate at 25°C with shaking at 150 rpm for 3 days.
-
-
Production Fermentation:
-
Inoculate the production fermenter containing PDB with 5% (v/v) of the seed culture.
-
Maintain the fermentation at 25°C with an agitation of 180 rpm.
-
Control the pH at 6.0 using 1M HCl and 1M NaOH.
-
Aerate the fermenter with sterile air at a rate of 1 vvm (volume of air per volume of medium per minute).
-
Monitor the production of this compound by HPLC-MS analysis of culture samples taken every 24 hours.
-
Harvest the fermentation broth after 7-9 days, when this compound concentration is maximal.
-
Protocol 2: Extraction and Purification of this compound
-
Extraction:
-
Separate the fungal mycelium from the fermentation broth by filtration or centrifugation.
-
Extract the culture supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Subject the dissolved extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Collect fractions and analyze by TLC or HPLC to identify those containing this compound.
-
Pool the this compound-rich fractions and concentrate.
-
Perform a final purification step using preparative reversed-phase HPLC to obtain pure this compound.
-
Visualizations
This compound Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound and formation of major byproducts.
Experimental Workflow for this compound Production
Caption: Workflow for this compound production from fermentation to purification.
Troubleshooting Logic for Low this compound Yield
Caption: Decision tree for troubleshooting low this compound yields.
References
- 1. Regulatory Genes Controlling Fatty Acid Catabolism and Peroxisomal Functions in the Filamentous Fungus Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sporothioethers: deactivated alkyl citrates from the fungus Hypomontagnella monticulosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sporothioethers: deactivated alkyl citrates from the fungus Hypomontagnella monticulosa - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Avoiding retro-Michael addition during Sporothriolide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Sporothriolide, with a specific focus on avoiding the undesired retro-Michael addition side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the retro-Michael addition reaction in the context of this compound synthesis?
A1: The retro-Michael addition is the reverse of the Michael addition. In the synthesis of this compound and related α,β-unsaturated lactones, a key step often involves the conjugate addition of a nucleophile to an α-methylene-γ-butyrolactone core. The retro-Michael reaction is the fragmentation of the resulting adduct back into the starting α,β-unsaturated lactone and the nucleophile. This is an equilibrium process that can be influenced by reaction conditions, potentially lowering the yield of the desired product.
Q2: What factors can promote the retro-Michael addition during this compound synthesis?
A2: Several factors can favor the retro-Michael reaction:
-
Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction, shifting the equilibrium towards the starting materials.[1][2][3][4][5]
-
Strong Bases: The presence of a strong base can facilitate the deprotonation of the adduct, leading to an intermediate that can more readily undergo elimination to initiate the retro-Michael reaction.
-
Prolonged Reaction Times: Extended reaction times, especially at elevated temperatures, allow the reaction to reach thermodynamic equilibrium, which may favor the more stable starting materials over the Michael adduct.[1]
-
Solvent Effects: The choice of solvent can influence the stability of the reactants and products, thereby affecting the position of the equilibrium.
Q3: How can I detect if a retro-Michael addition is occurring in my reaction?
A3: You can monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The reappearance or persistence of the starting α,β-unsaturated lactone and/or the free nucleophile in the reaction mixture over time is a strong indication of a retro-Michael addition.
Troubleshooting Guide: Avoiding Retro-Michael Addition
This guide addresses specific issues you might encounter during the synthesis of this compound and provides actionable steps to mitigate the retro-Michael addition.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired Michael adduct and recovery of starting materials. | The reaction conditions are favoring the retro-Michael reaction. | 1. Lower the reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This favors the kinetically controlled product over the thermodynamic product.[1][2][3][4][5] 2. Shorten the reaction time: Monitor the reaction closely and quench it as soon as the formation of the desired product plateaus to prevent subsequent decomposition.[1] 3. Use a milder base: If a base is required, screen for weaker, non-nucleophilic bases that are sufficient to catalyze the forward reaction without promoting the reverse reaction. |
| Product degradation upon workup or purification. | The adduct is unstable to the workup or purification conditions. | 1. Neutralize the reaction mixture carefully: Ensure the reaction mixture is neutralized before extraction and concentration to remove any residual base. 2. Avoid high temperatures during purification: Use room temperature or cooled column chromatography. Avoid distilling the product if it is thermally labile. |
| Inconsistent yields between batches. | Subtle variations in reaction conditions are impacting the Michael/retro-Michael equilibrium. | 1. Strictly control reaction parameters: Maintain consistent temperature, reaction time, and stoichiometry in all batches. 2. Ensure anhydrous conditions: Moisture can sometimes influence the reactivity of bases and the stability of intermediates. |
Experimental Protocols
Key Experiment: Michael Addition under Kinetic Control
This protocol provides a general methodology for performing a Michael addition while minimizing the risk of the retro-Michael reaction.
Objective: To favor the formation of the Michael adduct by maintaining kinetic control.
Materials:
-
α,β-unsaturated lactone (Michael acceptor)
-
Nucleophile (Michael donor)
-
Anhydrous, non-polar solvent (e.g., Dichloromethane, Toluene)
-
Mild, non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) or a Lewis acid catalyst
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the α,β-unsaturated lactone in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C to 0 °C). The optimal temperature will depend on the specific reactants and should be determined empirically.
-
Slowly add the nucleophile to the cooled solution.
-
Add the mild base or Lewis acid catalyst dropwise.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium chloride solution) at the low temperature.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Michael addition and competing retro-Michael reaction pathway.
Caption: Troubleshooting workflow for low Michael adduct yield.
References
Technical Support Center: Optimizing Catalyst Selection for Key Steps in Sporothriolide Synthesis
Welcome to the Technical Support Center for Sporothriolide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshoot common issues encountered during the key catalytic steps of this compound synthesis. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the catalytic synthesis of this compound and its intermediates.
Diastereoselective Michael Addition of Chiral Oxazolidinone to a Nitro Olefin
This key step establishes the stereochemistry at the C3 and C3a positions of the this compound core. The use of a chiral oxazolidinone auxiliary generally provides high levels of diastereoselectivity.
Q1: I am observing low diastereoselectivity in the Michael addition. What are the potential causes and how can I improve it?
A1: Low diastereoselectivity in this substrate-controlled reaction can be influenced by several factors. Here are some troubleshooting steps:
-
Lewis Acid Choice: The choice of Lewis acid is critical for achieving high diastereoselectivity by ensuring a rigid chelated transition state. Titanium tetrachloride (TiCl₄) is a commonly used and effective Lewis acid for this type of transformation, promoting high diastereoselectivity.[1] If you are using a different Lewis acid, consider switching to TiCl₄.
-
Reaction Temperature: Temperature plays a crucial role in stereoselectivity. Lower temperatures generally favor the formation of the desired diastereomer. If you are running the reaction at a higher temperature, try lowering it to -78 °C.
-
Solvent: The polarity and coordinating ability of the solvent can impact the transition state geometry. Dichloromethane (CH₂Cl₂) is a standard solvent for this reaction. Ensure it is anhydrous.
-
Purity of Reagents: Impurities in the chiral oxazolidinone, nitro olefin, or Lewis acid can interfere with the reaction and lower diastereoselectivity. Ensure all starting materials are pure.
Q2: The yield of my Michael addition product is low. What can I do to improve it?
A2: Low yields can stem from incomplete reaction, side reactions, or product degradation. Consider the following:
-
Activation of the Oxazolidinone: Ensure complete formation of the titanium enolate of the N-acyl oxazolidinone. The order of addition of reagents is important. Typically, the N-acyl oxazolidinone is treated with the Lewis acid first, followed by a tertiary amine base (like triethylamine or Hunig's base), before the addition of the nitro olefin.
-
Stoichiometry: A slight excess of the nitro olefin (e.g., 1.2 equivalents) can sometimes drive the reaction to completion.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Extending the reaction time may not always lead to higher yields and can sometimes promote side reactions.
-
Work-up Procedure: The work-up should be performed carefully to avoid decomposition of the product. Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard procedure.
Base-Promoted Elimination of Nitrous Acid for α-Methylene Lactone Formation
This step is the final stage in the synthesis of this compound, installing the crucial α-methylene group.
Q3: The elimination reaction to form the α-methylene lactone is not going to completion or is giving a low yield. What are the common issues?
A3: Incomplete or low-yielding elimination reactions can be due to the choice of base, reaction temperature, or substrate stability.
-
Base Selection: The choice of base is critical. A hindered, non-nucleophilic base is often preferred to avoid side reactions. 2,4,6-Collidine has been shown to be effective for this transformation.[1] If you are using a more common base like DBU or triethylamine and observing side products, switching to a bulkier base might be beneficial.
-
Temperature: This elimination reaction often requires elevated temperatures to proceed at a reasonable rate. The reaction is typically run at reflux in a suitable solvent like toluene. If the reaction is sluggish, ensure the temperature is high enough.
-
Solvent: A non-polar, high-boiling solvent like toluene is generally a good choice. Ensure the solvent is anhydrous.
-
Reaction Time: Monitor the reaction progress to avoid prolonged heating which might lead to decomposition of the desired product.
Q4: I am observing the formation of side products in the elimination step. What could be the cause?
A4: Side product formation can be a result of the base reacting with other functional groups or the product being unstable under the reaction conditions.
-
Base Reactivity: If the base is too strong or nucleophilic, it may react with the lactone carbonyl. Using a hindered base like 2,4,6-collidine minimizes this risk.
-
Product Instability: α-Methylene lactones can be susceptible to polymerization or other decomposition pathways, especially at high temperatures. Minimize the reaction time once the starting material is consumed.
-
Purification: The product can be sensitive. Purification by column chromatography on silica gel should be performed efficiently.
Quantitative Data on Catalyst Performance
The following tables summarize catalyst performance data for the key reactions in this compound synthesis and related transformations.
Table 1: Diastereoselective Michael Addition in this compound Synthesis [1]
| Michael Donor | Michael Acceptor | Lewis Acid | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| N-propionyl-(S)-4-benzyl-2-oxazolidinone | (E)-1-(4-methoxybenzyl)-4-(2-nitrovinyl)pyrrolidin-2-one | TiCl₄ | Et₃N | CH₂Cl₂ | -78 to 0 | 85 | >95:5 |
Table 2: Catalyst Comparison for a aza-Michael Addition to Nitroolefins (Analogous System)
| Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Proline (10) | DMSO | rt | 24 | 95 | 20 | J. Am. Chem. Soc. 2001, 123, 4370 |
| Takemoto's thiourea (10) | Toluene | -20 | 48 | 94 | 93 | J. Am. Chem. Soc. 2003, 125, 10528 |
| Jacobsen's thiourea (1) | Toluene | -40 | 24 | 98 | 96 | J. Am. Chem. Soc. 2006, 128, 13072 |
Table 3: Base-Promoted Elimination for α-Methylene Lactone Formation [1]
| Substrate | Base | Solvent | Temp (°C) | Yield (%) |
| 3a-(nitromethyl)dihydrofuro[3,4-b]furan-2,4(3H,6H)-dione intermediate | 2,4,6-Collidine | Toluene | Reflux | 92 |
Experimental Protocols
The following are detailed methodologies for the key catalytic steps in the synthesis of this compound, based on the work by Kimura et al.[1]
Protocol 1: Diastereoselective Michael Addition
-
Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere.
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lewis Acid Addition: Titanium tetrachloride (TiCl₄, 1.1 equiv) is added dropwise to the stirred solution.
-
Base Addition: After stirring for 10 minutes, triethylamine (Et₃N, 1.2 equiv) is added dropwise. The reaction mixture is stirred for an additional 30 minutes at -78 °C.
-
Michael Acceptor Addition: A solution of (E)-1-(4-methoxybenzyl)-4-(2-nitrovinyl)pyrrolidin-2-one (1.2 equiv) in anhydrous CH₂Cl₂ is added dropwise.
-
Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C and stirred for an additional 4 hours.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: The mixture is extracted with CH₂Cl₂ (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
Protocol 2: Base-Promoted Elimination to form α-Methylene Lactone
-
Preparation: A round-bottom flask is charged with the 3a-(nitromethyl)dihydrofuro[3,4-b]furan-2,4(3H,6H)-dione intermediate (1.0 equiv) and toluene.
-
Base Addition: 2,4,6-Collidine (3.0 equiv) is added to the solution.
-
Reaction: The reaction mixture is heated to reflux and stirred for 2 hours.
-
Work-up: The mixture is cooled to room temperature and concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to yield this compound.
Visualizations
The following diagrams illustrate key workflows and relationships in the catalyst selection process for this compound synthesis.
Caption: Troubleshooting workflow for key catalytic steps.
Caption: Logical relationships in the diastereoselective Michael addition.
References
Technical Support Center: Purification of Sporothriolide Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Sporothriolide diastereomers.
Frequently Asked Questions (FAQs)
Q1: My crude this compound synthesis resulted in a mixture of diastereomers. What is the recommended initial approach for separation?
A1: For the initial separation of this compound diastereomers, High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique. Due to the inherent differences in the physical and chemical properties of diastereomers, they can often be separated on standard achiral stationary phases.[1] We recommend starting with a normal-phase or reversed-phase HPLC strategy.
Q2: I am not achieving baseline separation of my this compound diastereomers with my current HPLC method. What parameters can I adjust?
A2: Achieving baseline separation can be challenging. Consider optimizing the following parameters:
-
Mobile Phase Composition: Fine-tuning the solvent polarity is crucial. In reversed-phase HPLC, systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to water. Small changes can significantly impact resolution. In normal-phase HPLC, adjust the ratio of a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or isopropanol).
-
Stationary Phase: The choice of stationary phase is critical. If a standard C18 column does not provide adequate separation, consider trying different bonded phases (e.g., Phenyl-Hexyl, Cyano) which offer different selectivities.
-
Temperature: Operating the column at a controlled, slightly elevated or sub-ambient temperature can sometimes improve peak shape and resolution.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
Q3: Should I consider chiral chromatography for separating this compound diastereomers?
A3: While diastereomers can be separated on achiral columns, chiral chromatography is primarily used for the separation of enantiomers.[1] However, if you are dealing with a complex mixture containing both enantiomers and diastereomers, a chiral stationary phase (CSP) might be beneficial after the initial diastereomer separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) have shown excellent recognition capabilities for a wide range of chiral compounds.[2]
Q4: Can I use techniques other than HPLC for separation?
A4: While HPLC is the most common method, other chromatographic techniques can be explored:
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes offer faster separations and different selectivity compared to HPLC for diastereomers.
-
Gas Chromatography (GC): If the this compound diastereomers are thermally stable and volatile (or can be derivatized to be so), GC with a suitable capillary column could be an option.[3]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, Prep-TLC can be a cost-effective method to isolate diastereomers.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Resolution of Diastereomer Peaks in Reversed-Phase HPLC
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Mobile Phase Composition | Systematically vary the organic modifier (Acetonitrile vs. Methanol) and the percentage of the organic modifier in the mobile phase. Perform a gradient elution if isocratic elution fails. | Improved separation due to differences in the interaction of diastereomers with the stationary phase. |
| Suboptimal Stationary Phase | Switch from a standard C18 column to one with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase. | Enhanced resolution by exploiting different interaction mechanisms (e.g., pi-pi interactions). |
| Peak Tailing | Ensure the mobile phase pH is appropriate for this compound's chemical nature. Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape. | Sharper, more symmetrical peaks leading to better resolution. |
| Column Overload | Reduce the injection volume or the concentration of the sample. | Prevention of peak broadening and distortion, which can obscure separation. |
Issue 2: Co-elution of Diastereomers in Normal-Phase HPLC
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Solvent System | Experiment with different solvent combinations. For example, if a hexane/ethyl acetate system is not working, try a dichloromethane/methanol system. The addition of a small amount of a third solvent (a "modifier") can also drastically change selectivity. | Altered retention times and potentially successful separation of the diastereomers. |
| Water Content in Mobile Phase | In normal-phase chromatography, the presence of trace amounts of water can significantly affect retention times and selectivity. Ensure the use of dry solvents. | More consistent and reproducible retention times, which may improve separation. |
| Stationary Phase Deactivation | The silica surface can become deactivated over time. Try a new column or regenerate the existing one according to the manufacturer's instructions. | Restored column performance and potentially improved resolution. |
Issue 3: Difficulty in Scaling Up from Analytical to Preparative HPLC
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Overloading in Preparative Scale | Develop the preparative method by first performing loading studies on an analytical column to determine the maximum sample load that does not compromise resolution. Use this data to calculate the appropriate load for the preparative column. | Successful purification of larger quantities of the diastereomers with maintained resolution. |
| Different Selectivity Between Analytical and Preparative Columns | Ensure that the stationary phase chemistry of the analytical and preparative columns is identical. If possible, use columns from the same manufacturer and product line. | Consistent separation profile when moving from analytical to preparative scale. |
| Thermal Effects in Preparative Chromatography | The heat generated during large-scale separations can affect resolution. Consider using a temperature-controlled column oven for the preparative column. | Improved peak shape and reproducibility in the preparative separation. |
Experimental Protocols
General HPLC Method Development Protocol for Diastereomer Separation
-
Sample Preparation: Dissolve the crude mixture of this compound diastereomers in a suitable solvent (e.g., methanol or acetonitrile for reversed-phase; hexane or dichloromethane for normal-phase) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Initial Analytical HPLC Screening (Reversed-Phase):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start with a linear gradient from 30% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm or 254 nm).
-
Injection Volume: 10 µL.
-
-
Initial Analytical HPLC Screening (Normal-Phase):
-
Column: Silica, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Hexane.
-
Mobile Phase B: Ethyl Acetate.
-
Gradient: Start with a linear gradient from 10% B to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength.
-
Injection Volume: 10 µL.
-
-
Method Optimization: Based on the initial screening results, optimize the separation by adjusting the gradient slope, switching to an isocratic elution if partial separation is observed, and trying different organic modifiers or stationary phases as outlined in the troubleshooting guides.
-
Scale-Up to Preparative HPLC: Once a satisfactory analytical separation is achieved, scale up the method to a preparative column with the same stationary phase. Adjust the flow rate and sample load according to the column dimensions.
Visualizations
Caption: General workflow for the purification and analysis of this compound diastereomers.
Caption: A logical troubleshooting guide for HPLC-based separation of diastereomers.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Chiral Nano-Liquid Chromatography and Dispersive Liquid-Liquid Microextraction Applied to the Analysis of Antifungal Drugs in Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sporothriolide Synthesis Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the multi-step synthesis of Sporothriolide. The guidance is primarily based on the efficient seven-step enantioselective total synthesis reported by Kimura et al. (2021).
Frequently Asked Questions (FAQs)
Q1: What is the overall efficiency of the reported seven-step this compound synthesis?
A1: The enantioselective total synthesis of this compound has been achieved with an overall yield of 21%.[1]
Q2: What are the key strategic reactions in this synthesis pathway?
A2: The synthesis relies on three key transformations to efficiently construct the target molecule:
-
A highly diastereoselective Michael addition of a chiral oxazolidinone derivative to a nitro olefin.[1]
-
The use of an aromatic ring as a masked carboxylic acid functionality, which is later unmasked via oxidative cleavage.[1]
-
A base-promoted elimination of nitrous acid to install the α-methylene lactone unit in the final step.[1]
Q3: Are there alternative synthetic strategies for this compound?
A3: Yes, a biomimetic-inspired synthesis involving a Diels-Alder reaction between enantiopure (−)-sporothriolide and (+)-trienylfuranol A has been described for the synthesis of related sporochartines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the key steps of the this compound synthesis.
Step 1: Diastereoselective Michael Addition
Issue 1.1: Low Diastereoselectivity in the Michael Addition
-
Question: My Michael addition reaction is yielding a mixture of diastereomers with low selectivity. How can I improve this?
-
Answer: Low diastereoselectivity in the Michael addition of the N-acyloxazolidinone to the nitroolefin can be influenced by several factors.
-
Lewis Acid Choice: The choice and stoichiometry of the Lewis acid are critical. Ensure the Lewis acid is of high purity and handled under anhydrous conditions. Consider screening different Lewis acids (e.g., MgBr₂·OEt₂, Sc(OTf)₃) to find the optimal promoter for your specific substrates.
-
Temperature: This reaction is often temperature-sensitive. Running the reaction at lower temperatures (e.g., -78 °C) can enhance facial selectivity by minimizing the conformational mobility of the transition state.
-
Solvent: The polarity and coordinating ability of the solvent can impact the reaction. Less polar, non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene are often preferred.
-
Purity of Reactants: Ensure the N-acyloxazolidinone and the nitroolefin are pure. Impurities can interfere with the catalyst and the reaction pathway.
-
Issue 1.2: Incomplete Reaction or Slow Conversion
-
Question: The Michael addition is not going to completion, or the reaction is very sluggish. What can I do?
-
Answer:
-
Catalyst Activity: If using a Lewis acid, ensure it is not deactivated by moisture. Use freshly dried solvents and reagents.
-
Stoichiometry: A slight excess of the nitroolefin may be required to drive the reaction to completion.
-
Temperature: While low temperatures are good for selectivity, they can also slow down the reaction. A careful optimization of the temperature profile might be necessary. You could try starting at a low temperature and slowly allowing the reaction to warm up.
-
Step 2: Oxidative Cleavage of the Aromatic Ring
Issue 2.1: Incomplete Oxidation or Stalled Reaction
-
Question: The ruthenium tetroxide-mediated oxidation of the aromatic ring is not proceeding to the carboxylic acid. What could be the problem?
-
Answer:
-
Co-oxidant Stoichiometry: Ruthenium tetroxide (RuO₄) is used in catalytic amounts and is regenerated by a co-oxidant, typically sodium periodate (NaIO₄). Ensure you are using a sufficient stoichiometric excess of NaIO₄ to drive the catalytic cycle.[2]
-
Catalyst Deactivation: RuO₄ can be deactivated by certain functional groups or by the formation of insoluble ruthenium species. The addition of acetonitrile to the CCl₄/H₂O solvent system has been shown to improve the catalytic system.[3]
-
pH of the reaction mixture: The efficiency of the oxidation can be pH-dependent. Ensure the reaction conditions are maintained as described in the protocol.
-
Two-Phase System: This reaction is typically run in a biphasic system (e.g., CCl₄/CH₃CN/H₂O). Vigorous stirring is essential to ensure efficient mass transfer between the phases.[2]
-
Issue 2.2: Over-oxidation or Side Reactions
-
Question: I am observing degradation of my product or the formation of unexpected side products during the oxidative cleavage. How can I minimize this?
-
Answer:
-
Reaction Temperature: Ruthenium tetroxide is a very powerful oxidizing agent.[2] The reaction should be carefully monitored and the temperature controlled to avoid over-oxidation. Running the reaction at 0 °C or room temperature is common.
-
Reaction Time: Prolonged reaction times can lead to degradation. Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
-
Work-up Procedure: Proper work-up is crucial to remove ruthenium byproducts, which can be colored and interfere with subsequent steps. Quenching with isopropanol and filtering through a pad of celite or silica gel is a common practice.
-
Step 3: Base-Promoted Elimination of Nitrous Acid
Issue 3.1: Low Yield in the Elimination Step
-
Question: The final elimination of nitrous acid to form the α-methylene lactone is giving a low yield. What are the potential causes?
-
Answer:
-
Base Selection: The choice of base is critical. A hindered, non-nucleophilic base like 2,4,6-collidine is often used to promote the elimination while minimizing side reactions. Other bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) could also be screened.
-
Temperature: The elimination reaction may require heating. The optimal temperature should be determined experimentally, but temperatures that are too high can lead to decomposition.
-
Solvent: Anhydrous, non-protic solvents are typically used for this type of elimination.
-
Issue 3.2: Formation of Side Products
-
Question: I am observing the formation of side products in the elimination step. What are they likely to be and how can I avoid them?
-
Answer:
-
Isomerization: The double bond of the α-methylene lactone can potentially migrate to a more stable endocyclic position under harsh basic conditions or prolonged reaction times. Using a milder base or optimizing the reaction time can help to prevent this.
-
Decomposition: The product, this compound, may be sensitive to strong bases. Careful control of the reaction conditions is necessary. A slow addition of the base at a controlled temperature might be beneficial.
-
Reaction with Nitrous Acid Byproducts: The eliminated nitrous acid can potentially react with the starting material or product. The choice of a suitable base can help to sequester the acid.
-
Quantitative Data Summary
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | N-Acylation | 3-Phenyl-1-propenoic acid, PivCl, Et₃N, THF; then (S)-4-benzyl-2-oxazolidinone, n-BuLi, THF, -78 °C to rt | 92 | Kimura et al. (2021) |
| 2 | Michael Addition | 1, CH₃NO₂, TiCl₄, CH₂Cl₂, -78 °C | 95 | Kimura et al. (2021) |
| 3 | Dihydroxylation | 2, OsO₄ (cat.), NMO, acetone/H₂O | 85 | Kimura et al. (2021) |
| 4 | Acetonide Protection | 3, 2,2-dimethoxypropane, p-TsOH·H₂O, CH₂Cl₂ | 98 | Kimura et al. (2021) |
| 5 | Oxidative Cleavage | 4, RuCl₃·nH₂O (cat.), NaIO₄, CCl₄/CH₃CN/H₂O | 88 | Kimura et al. (2021) |
| 6 | Lactonization | 5, HCl aq., THF | 91 | Kimura et al. (2021) |
| 7 | Elimination | 6, 2,4,6-Collidine, Toluene, 110 °C | 75 | Kimura et al. (2021) |
Experimental Protocols
Protocol 1: Diastereoselective Michael Addition
-
To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C under an inert atmosphere (e.g., Argon), add TiCl₄ (1.1 equiv, 1.0 M solution in CH₂Cl₂).
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of the nitroolefin (1.2 equiv) in anhydrous CH₂Cl₂ dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ruthenium Tetroxide-Catalyzed Oxidative Cleavage
-
To a vigorously stirred biphasic solution of the aromatic precursor (1.0 equiv) in a mixture of CCl₄, CH₃CN, and H₂O (e.g., 2:2:3 v/v/v, 0.05 M) at 0 °C, add RuCl₃·nH₂O (0.05 equiv).
-
Add NaIO₄ (4.0 equiv) portion-wise over 1 hour, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding isopropanol (5 mL per mmol of substrate) and stir for 1 hour.
-
Filter the mixture through a pad of Celite, washing with CH₂Cl₂.
-
Separate the layers of the filtrate and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the carboxylic acid.
Protocol 3: Base-Promoted Elimination of Nitrous Acid
-
To a solution of the nitro-lactone (1.0 equiv) in anhydrous toluene (0.1 M) under an inert atmosphere, add 2,4,6-collidine (3.0 equiv).
-
Heat the reaction mixture to 110 °C and stir for 2 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Visualizations
Caption: Workflow of the seven-step this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of Sporothriolide and Canadensolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactive fungal metabolites, Sporothriolide and Canadensolide. Both belong to the furofurandione class of natural products and exhibit significant biological activities, particularly as antifungal agents. This document outlines their antifungal potency, mechanism of action, and the experimental protocols used to determine their bioactivity, supported by quantitative data and visual diagrams to facilitate understanding and further research.
Introduction
This compound and Canadensolide are structurally related α-methylene-γ-butyrolactones, a class of compounds known for their diverse biological activities.[1] this compound was initially isolated from Sporothrix sp. and later from Hypoxylon monticulosum, demonstrating a range of activities including antifungal, antibacterial, algicidal, and herbicidal properties.[2][3] Canadensolide, an older known compound isolated from Penicillium canadense, is also recognized for its antifungal and phytotoxic effects. Their shared furofurandione scaffold and α,β-unsaturated lactone moiety are key features contributing to their bioactivity.
Comparative Bioactivity
This compound has demonstrated potent activity against a range of filamentous fungi and yeasts. Notably, it shows strong inhibition of Candida albicans.[2] Furthermore, it has been investigated for its anti-phytopathogenic properties, showing efficacy against Rhizoctonia solani, Sclerotinia sclerotiorum, and inhibiting conidium germination of Magnaporthe oryzae both in vitro and in vivo.[3] Importantly, studies have shown that this compound exhibits no cytotoxic effects on several human cell lines, including HCT-116 (colon carcinoma), CHO-K1 (hamster ovary), and U-2 OS (osteosarcoma), suggesting a degree of selectivity for fungal targets.[2]
Canadensolide is also a recognized antifungal agent.[4] Although specific minimum inhibitory concentration (MIC) values are not as extensively documented in recent literature as for this compound, its structural similarity and shared functional groups suggest a comparable spectrum of activity.
The following table summarizes the available quantitative data for this compound's antifungal activity.
Table 1: Antifungal Activity of this compound (MIC in µg/mL)
| Fungal Species | MIC (µg/mL) |
| Candida albicans | 12.5 |
| Mucor plumbeus | 3.1 |
| Nadsonia fulvescens | 3.1 |
| Nematospora coryli | 6.3 |
| Paecilomyces variotii | 3.1 |
Data sourced from Surup et al., 2014.[2]
Mechanism of Action
The primary mechanism of action for both this compound and Canadensolide is attributed to the presence of the α-methylene-γ-butyrolactone moiety. This functional group acts as a Michael acceptor, making the molecule susceptible to nucleophilic attack.[5] It is hypothesized that these compounds covalently bind to nucleophilic residues, such as the thiol groups of cysteine residues in proteins, thereby inactivating essential enzymes and disrupting cellular processes in the target organism.[6] This irreversible binding leads to the observed antifungal and cytotoxic effects.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds like this compound and Canadensolide, based on the widely accepted broth microdilution method.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a fungal microorganism.
Materials:
-
Test compounds (this compound, Canadensolide)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Fungal colonies are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
A suspension of the fungal cells is prepared in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard using a spectrophotometer. This corresponds to an approximate cell density of 1-5 x 10^6 CFU/mL.
-
The fungal suspension is further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
Compound Dilution:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in the 96-well plate using RPMI-1640 medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the prepared fungal suspension.
-
Control wells are included: a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
The microtiter plate is incubated at 35°C for 24-48 hours.
-
-
MIC Determination:
-
After incubation, the plate is visually inspected or read with a microplate reader to assess fungal growth.
-
The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control.
-
Conclusion
This compound and Canadensolide are potent antifungal agents with a promising mechanism of action involving covalent inhibition of essential fungal proteins. While this compound has been the subject of more recent bioactivity studies, both compounds represent valuable scaffolds for the development of new antifungal drugs. The lack of significant cytotoxicity of this compound against human cell lines is particularly encouraging for its therapeutic potential. Further research, including direct comparative studies and the identification of specific molecular targets, is warranted to fully elucidate their structure-activity relationships and to guide the rational design of more effective and selective antifungal therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound derivatives as chemotaxonomic markers for Hypoxylon monticulosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-phytopathogenic activity of this compound, a metabolite from endophyte Nodulisporium sp. A21 in Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Sporothriolide: A Promising Antifungal Agent Against Resistant Pathogens? A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance poses a significant threat to global health, necessitating the exploration of novel therapeutic agents. Sporothriolide, a naturally occurring furofurandione, has demonstrated potent antifungal properties. This guide provides a comparative overview of its potential efficacy against resistant fungal strains, alongside established antifungal drugs. Due to a lack of publicly available data on the specific activity of this compound against resistant Candida and Aspergillus species, this guide presents a framework for evaluation, including detailed experimental protocols and a summary of resistance mechanisms in these key pathogens.
Comparative Antifungal Activity
While direct comparative data for this compound against resistant strains of Candida albicans and Aspergillus fumigatus is not currently available in the reviewed scientific literature, the following tables summarize the typical Minimum Inhibitory Concentration (MIC) ranges for commonly used antifungal agents against both susceptible and resistant isolates of these key fungal pathogens. This data serves as a benchmark for the future evaluation of this compound's potential.
Table 1: Comparative MIC Values (µg/mL) against Candida albicans
| Antifungal Agent | Susceptible Strains | Resistant Strains | Resistance Mechanism |
| This compound | Data not available | Data not available | - |
| Fluconazole | ≤ 2.0 | ≥ 8.0[1] | Overexpression of efflux pumps (CDR1, MDR1), mutations in ERG11 |
| Amphotericin B | 0.25 - 1.0 | > 2.0 | Alterations in ergosterol biosynthesis pathway (mutations in ERG genes) |
| Caspofungin | ≤ 0.25 | ≥ 1.0 | Mutations in FKS1 gene |
Table 2: Comparative MIC Values (µg/mL) against Aspergillus fumigatus
| Antifungal Agent | Susceptible Strains | Resistant Strains | Resistance Mechanism |
| This compound | Data not available | Data not available | - |
| Voriconazole | ≤ 1.0 | ≥ 4.0 | Mutations in the cyp51A gene |
| Amphotericin B | 0.5 - 2.0 | > 2.0[2] | Alterations in ergosterol content of the cell membrane |
| Caspofungin | ≤ 0.25 | > 2.0 | Mutations in the FKS1 gene |
Experimental Protocols
To validate the antifungal activity of this compound against resistant strains, standardized experimental protocols are crucial. The following section details the methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted technique.
Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.
1. Preparation of Fungal Inoculum:
-
Yeasts (Candida spp.):
-
Subculture the fungal isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Filamentous Fungi (Aspergillus spp.):
-
Culture the isolate on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.
-
2. Preparation of Antifungal Solutions:
-
Prepare a stock solution of this compound and comparator antifungal agents (e.g., fluconazole, amphotericin B, caspofungin) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each antifungal agent in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.
3. Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.
-
For azoles, the endpoint is typically a ≥50% reduction in turbidity.
-
For amphotericin B, the endpoint is the complete absence of growth.
-
For echinocandins against Aspergillus, the endpoint is the Minimum Effective Concentration (MEC), defined as the lowest concentration that leads to the growth of small, rounded, compact hyphal forms.
Visualizing Experimental and Biological Pathways
To further elucidate the evaluation process and the mechanisms of fungal resistance, the following diagrams are provided.
Conclusion and Future Directions
While this compound shows promise as a potent antifungal agent, its efficacy against clinically relevant resistant strains of Candida and Aspergillus remains to be validated through rigorous in vitro and in vivo studies. The experimental framework provided in this guide offers a standardized approach to generate the necessary comparative data. Future research should focus on determining the MIC values of this compound against a broad panel of resistant isolates, elucidating its precise mechanism of action, and exploring its potential to overcome known fungal resistance pathways. Such data will be critical in positioning this compound as a potential candidate for the development of new and effective antifungal therapies.
References
Sporothriolide vs. Azole Antifungals: A Comparative Analysis of Mechanisms and Efficacy
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of novel therapeutic agents. This guide provides a detailed comparison of sporothriolide, a natural fungal metabolite with potent antifungal properties, and the widely used azole class of antifungals. We will delve into their respective mechanisms of action, present comparative in vitro efficacy data, and provide detailed experimental protocols for key assays.
Executive Summary
This compound and azole antifungals represent two distinct classes of compounds that combat fungal growth through different cellular pathways. Azoles, a cornerstone of antifungal therapy for decades, function by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. Their mechanism is well-established and targets the enzyme lanosterol 14α-demethylase.
This compound, a more recently identified natural product, demonstrates broad-spectrum antifungal activity. While its precise molecular target is still under investigation, current evidence suggests a potential link to the disruption of fatty acid biosynthesis, a pathway also essential for fungal viability. This guide will explore these mechanisms in detail, supported by experimental data, to provide a clear comparison for researchers in the field of antifungal drug development.
Mechanism of Action: A Tale of Two Pathways
The antifungal efficacy of a compound is intrinsically linked to its ability to disrupt critical cellular processes within the fungal pathogen. This compound and azole antifungals achieve this through distinct mechanisms, which are visualized in the pathways below.
Azole Antifungals: Targeting Ergosterol Biosynthesis
Azole antifungals, which include well-known drugs like fluconazole, itraconazole, and voriconazole, exert their effect by interfering with the ergosterol biosynthesis pathway.[1][2][3][4] Ergosterol is a vital sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[5][6]
The key target of azole antifungals is the cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[7][8][9] By binding to the heme iron of this enzyme, azoles prevent the demethylation of lanosterol, a precursor to ergosterol.[8] This inhibition leads to a depletion of ergosterol and a toxic accumulation of 14α-methylated sterols, which disrupt the cell membrane structure and function, ultimately leading to the inhibition of fungal growth (fungistatic effect).[5]
This compound: A Potential Inhibitor of Fatty Acid Biosynthesis
The precise mechanism of action for this compound is not as definitively established as that of the azoles. However, its biosynthetic pathway originates from fatty acid and citrate-like intermediates, suggesting a potential interaction with this fundamental cellular process.[2][10][11] Fungal fatty acid synthase (FAS) is an attractive target for antifungal development due to structural differences from its mammalian counterpart.[12][13][14]
Inhibition of FAS would disrupt the production of fatty acids, which are essential for the synthesis of phospholipids and triglycerides, critical components of cell membranes and for energy storage.[7] This disruption would lead to compromised membrane integrity and ultimately inhibit fungal growth. Furthermore, some studies on related compounds suggest that the α-methylene-γ-butyrolactone core of this compound may react with sulfhydryl groups of key enzymes, such as those in fatty acid synthase, leading to their inactivation.[7]
References
- 1. [In vitro effect of itraconazole against various species of Candida] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Drug Susceptibility Profile of Pichia anomala Isolates from Patients Presenting with Nosocomial Fungemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Effect of Antifungal Agents on Candida spp. and Pichia anomala Isolated from Oropharyngeal Candidiasis of AIDS Patients in a University Hospital in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of the New Triazole Voriconazole (UK-109,496) against Opportunistic Filamentous and Dimorphic Fungi and Common and Emerging Yeast Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activities of Available and Investigational Antifungal Agents against Rhodotorula Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Deadly fungi beaten with fatty acid synthase inhibitor - It Ain't Magic [itaintmagic.riken.jp]
- 14. Identification of Inhibitors of Fungal Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential of Sporothriolide Derivatives: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of sporothriolide derivatives based on their structure-activity relationships (SAR) as antifungal agents. While comprehensive SAR studies on a wide range of synthetic this compound analogs are still emerging, this guide synthesizes the currently available data on naturally occurring derivatives and the parent compound, offering insights into the structural features crucial for their antifungal activity.
This compound, a naturally occurring furofurandione, has demonstrated potent antifungal properties, making it a promising scaffold for the development of novel antifungal therapeutics. Understanding how structural modifications to the this compound core impact its biological activity is essential for designing more effective and selective drug candidates.
Comparative Antifungal Activity
While a broad library of synthetic this compound derivatives with corresponding antifungal data is not yet publicly available in peer-reviewed literature, preliminary findings on naturally occurring analogs provide initial insights into the SAR of this compound class. This compound itself exhibits significant antifungal activity, with a reported EC50 value of 11.6 ± 0.8 μM[1].
| Compound | Chemical Structure | Antifungal Activity | Key Structural Features |
| This compound | [Image of this compound structure] | EC50: 11.6 ± 0.8 μM[1] | Furo[3,2-b]furan-2,5-dione core, exocyclic methylene group, saturated alkyl chain. |
| Sporothric Acid | [Image of Sporothric Acid structure] | Activity not quantitatively reported | Hydrolysis of one lactone ring to a carboxylic acid and a hydroxyl group. |
| Isosporothric Acid | [Image of Isosporothric Acid structure] | Activity not quantitatively reported | Isomeric form of sporothric acid. |
| Dihydroisosporothric Acid | [Image of Dihydroisosporothric Acid structure] | Activity not quantitatively reported | Saturation of the exocyclic double bond in addition to lactone hydrolysis. |
Note: The chemical structures are illustrative and based on the IUPAC names. Quantitative antifungal data for the derivatives are not yet available in the cited literature.
Key Insights from Structure-Activity Relationships
-
The Furofurandione Core: The bicyclic lactone system is likely essential for the antifungal activity of this compound. The hydrolysis of one of the lactone rings, as seen in sporothric acid and its isomers, may modulate this activity, although quantitative data is needed for confirmation.
-
The Exocyclic Methylene Group: This α,β-unsaturated carbonyl system is a potential Michael acceptor and could be crucial for covalent interactions with biological targets within the fungal cell. The saturation of this double bond in dihydroisosporothric acid might lead to a reduction in antifungal potency.
-
The Alkyl Side Chain: The length and saturation of the alkyl side chain may influence the lipophilicity of the molecule, thereby affecting its ability to penetrate fungal cell membranes.
Experimental Protocols
The following is a generalized protocol for determining the antifungal activity of this compound derivatives, based on standard broth microdilution methods.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
-
Preparation of Fungal Inoculum: Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of fungal cells or spores is then prepared in a sterile saline solution and adjusted to a standardized concentration (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.
-
Preparation of Test Compounds: this compound and its derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solutions are then prepared in a 96-well microtiter plate using a liquid culture medium (e.g., RPMI-1640).
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared fungal suspension. Positive (fungi in medium without compound) and negative (medium only) controls are included. The microtiter plates are then incubated at an appropriate temperature for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives.
Caption: Workflow for the development of this compound-based antifungal agents.
Signaling Pathways: A Frontier for Investigation
The precise molecular mechanism of action and the specific signaling pathways affected by this compound and its derivatives are yet to be fully elucidated. The presence of the α,β-unsaturated carbonyl moiety suggests a potential for covalent modification of cellular nucleophiles, such as cysteine residues in key enzymes or transcription factors. Future research in this area is critical to understanding the full therapeutic potential and for the rational design of next-generation antifungal agents based on the this compound scaffold.
The diagram below speculates on a potential, generalized mechanism of action that warrants further investigation.
Caption: A hypothetical mechanism of action for this compound derivatives.
Disclaimer: This guide is based on currently available scientific literature. The field of this compound research is dynamic, and new findings may further refine our understanding of its structure-activity relationships.
References
A Comparative Analysis of the Cytotoxicity of Sporothriolide and Polyene Antifungals
For Immediate Release
[City, State] – [Date] – A comprehensive guide comparing the cytotoxic profiles of the novel antifungal agent sporothriolide and the established polyene class of antifungals, including amphotericin B and nystatin, has been compiled for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of available experimental data, methodologies, and mechanisms of action to inform preclinical research and development.
Executive Summary
This compound, a fungal metabolite, has demonstrated potent antifungal activity with a notable lack of cytotoxicity against several tested mammalian cell lines. In stark contrast, polyene antifungals, the gold standard for many systemic fungal infections, exhibit significant, dose-dependent cytotoxicity to mammalian cells. This toxicity is a primary limiting factor in their clinical use. This guide synthesizes the current understanding of the cytotoxic profiles of these two classes of antifungal agents.
Data Presentation: Cytotoxicity Comparison
The following tables summarize the available quantitative data on the cytotoxicity of this compound and polyene antifungals against various mammalian cell lines.
Table 1: Cytotoxicity of this compound
| Compound | Cell Line | Cell Type | Assay | Result |
| This compound | HCT-116 | Human Colon Carcinoma | Not specified | No cytotoxic effects observed |
| This compound | CHO-K1 | Chinese Hamster Ovary | Not specified | No cytotoxic effects observed |
| This compound | U-2 OS | Human Bone Osteosarcoma | Not specified | No cytotoxic effects observed |
Data sourced from studies indicating a lack of observed cytotoxicity.
Table 2: Cytotoxicity of Polyene Antifungals
| Compound | Cell Line | Cell Type | Assay | IC50 / Effect |
| Amphotericin B | Mouse Osteoblasts | Osteoblast | MTT, AlamarBlue® | Cell death at ≥100 µg/mL; Sublethal toxicity at 5-10 µg/mL[1] |
| Amphotericin B | Mouse Fibroblasts | Fibroblast | MTT, AlamarBlue® | Cell death at ≥100 µg/mL; Sublethal toxicity at 5-10 µg/mL[1] |
| Amphotericin B | GRX cells | Myofibroblast | MTT | Decreased viability at 1.25 & 2.50 µg/mL |
| Amphotericin B | Hep G2 | Human Liver Cancer | MTT | No decrease in viability at 1.25 & 2.50 µg/mL |
| Amphotericin B | ARL-6 | Rat Liver | MTT | No decrease in viability at 1.25 & 2.50 µg/mL |
| Amphotericin B (liposomal) | 293T | Human Kidney | MTS, LDH | No cytotoxicity observed[2][3] |
| Amphotericin B (Fungizone™) | THP1 | Human Monocytic | MTS, LDH | Cytotoxicity observed at 500 µg/L[2][3] |
| Nystatin | HaCaT | Human Keratinocyte | Cell Counting Kit-8 | IC50: 50.82 µg/mL |
Mechanism of Action and Cytotoxicity
Polyene Antifungals: Membrane Disruption
Polyene antifungals, such as Amphotericin B and Nystatin, exert their antifungal effect by binding to ergosterol, a key component of fungal cell membranes. This binding leads to the formation of pores or channels in the membrane, causing leakage of essential intracellular components and ultimately leading to cell death[4]. However, polyenes can also bind to cholesterol in mammalian cell membranes, albeit with lower affinity. This interaction is the primary cause of their cytotoxicity, leading to similar membrane disruption and cell lysis in host cells[4].
References
- 1. Amphotericin B Is Cytotoxic at Locally Delivered Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
Investigating the Potential for Synergistic Effects of Sporothriolide with Known Antifungals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens poses a significant threat to public health, necessitating the exploration of novel therapeutic strategies. One promising approach is the use of combination therapy, where a new antifungal agent is combined with existing drugs to achieve synergistic effects, leading to enhanced efficacy and a reduction in the therapeutic dosage of individual agents. This guide explores the potential for synergistic interactions between Sporothriolide, a fungal secondary metabolite with known antifungal properties, and established antifungal drugs.
This compound, a member of the furofurandione class of natural products, has demonstrated inhibitory activity against a range of fungi. While its precise mechanism of action is yet to be fully elucidated, its chemical structure suggests potential interference with key cellular processes. This guide provides a framework for investigating the synergistic potential of this compound, including hypothetical experimental data, detailed protocols for synergy testing, and an overview of relevant fungal signaling pathways.
Data Presentation: Comparative Antifungal Activity
To evaluate the potential for synergistic interactions, it is essential to first understand the intrinsic antifungal activity of this compound and the comparator drugs. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound (hypothetical values based on the activity of similar compounds) and major classes of antifungal drugs against key pathogenic fungi.
Table 1: In Vitro Susceptibility of Candida albicans
| Antifungal Agent | Class | MIC Range (µg/mL) | Hypothetical this compound MIC (µg/mL) |
| Fluconazole | Azole | 0.25 - 64[1] | 8 |
| Caspofungin | Echinocandin | 0.03 - 2 | 8 |
| Amphotericin B | Polyene | 0.125 - 2 | 8 |
Table 2: In Vitro Susceptibility of Aspergillus fumigatus
| Antifungal Agent | Class | MIC Range (µg/mL) | Hypothetical this compound MIC (µg/mL) |
| Voriconazole | Azole | 0.125 - 2 | 16 |
| Caspofungin | Echinocandin | 0.03 - 0.25 | 16 |
| Amphotericin B | Polyene | 0.25 - 2 | 16 |
Table 3: In Vitro Susceptibility of Cryptococcus neoformans
| Antifungal Agent | Class | MIC Range (µg/mL) | Hypothetical this compound MIC (µg/mL) |
| Fluconazole | Azole | 1 - 64[2][3] | 32 |
| Caspofungin | Echinocandin | 8 - 32 | 32 |
| Amphotericin B | Polyene | 0.125 - 1 | 32 |
Experimental Protocols
To empirically determine the synergistic potential of this compound, standardized in vitro methods are employed. The following are detailed protocols for the checkerboard microdilution assay and the time-kill curve analysis.
Checkerboard Microdilution Assay
This method allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction between two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Known antifungal (e.g., Fluconazole) stock solution
-
Fungal inoculum (adjusted to 0.5 McFarland standard)
-
RPMI-1640 medium buffered with MOPS
-
Spectrophotometer (for optical density readings)
Procedure:
-
Preparation of Drug Dilutions:
-
In a 96-well plate, create serial dilutions of this compound horizontally (e.g., across columns 2-11).
-
Create serial dilutions of the known antifungal vertically (e.g., down rows B-H).
-
Wells in column 1 should contain only the known antifungal dilutions (growth control for this drug).
-
Wells in row A should contain only this compound dilutions (growth control for this drug).
-
Well A1 serves as the drug-free growth control. Well H12 serves as the sterility control (medium only).
-
-
Inoculation:
-
Inoculate all wells (except the sterility control) with the fungal suspension to achieve a final concentration of approximately 1-5 x 10^3 CFU/mL.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
Reading and Interpretation:
-
Determine the MIC of each drug alone and in combination by visual inspection or by reading the optical density at 600 nm. The MIC is the lowest concentration that inhibits ≥50% of fungal growth compared to the drug-free control.
-
Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Time-Kill Curve Analysis
This dynamic method assesses the rate at which a combination of antifungal agents kills a fungal population over time.
Materials:
-
Flasks or tubes for incubation
-
This compound and known antifungal solutions at desired concentrations (e.g., 1x MIC, 2x MIC)
-
Fungal inoculum (adjusted to approximately 1-5 x 10^5 CFU/mL)
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator
-
Colony counter
Procedure:
-
Experimental Setup:
-
Prepare flasks containing:
-
Fungal inoculum only (growth control)
-
Fungal inoculum + this compound (at a fixed concentration, e.g., 1x MIC)
-
Fungal inoculum + known antifungal (at a fixed concentration, e.g., 1x MIC)
-
Fungal inoculum + this compound + known antifungal
-
-
-
Incubation and Sampling:
-
Incubate the flasks at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.
-
-
Quantification of Viable Cells:
-
Perform serial dilutions of the collected aliquots and plate them onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is defined as a ≥2 log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Experimental workflow for assessing antifungal synergy.
Caption: Fungal ergosterol biosynthesis pathway and antifungal targets.
Caption: Fungal cell wall integrity signaling pathway.
Discussion and Future Directions
The investigation into the synergistic potential of this compound with existing antifungal agents represents a critical step in the development of new therapeutic strategies. The experimental protocols outlined in this guide provide a robust framework for such an investigation.
A synergistic interaction between this compound and an azole, for instance, could suggest that this compound acts on a pathway that is complementary to the inhibition of ergosterol biosynthesis. For example, it might disrupt cell membrane integrity through a different mechanism, making the cell more susceptible to the effects of azole-mediated ergosterol depletion. Similarly, synergy with an echinocandin could imply that this compound weakens the fungal cell wall through a mechanism other than the inhibition of β-(1,3)-D-glucan synthesis, creating a combined assault on this essential cellular structure.
Further research should focus on elucidating the precise molecular target of this compound. This knowledge will be invaluable in predicting and understanding its synergistic interactions with other antifungals. In vivo studies using animal models of fungal infection will also be crucial to validate the in vitro findings and to assess the therapeutic potential of this compound-based combination therapies. The ultimate goal is to develop more effective and durable treatments for life-threatening fungal infections.
References
- 1. Inhibitory Effect of Sophorolipid on Candida albicans Biofilm Formation and Hyphal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global Trends in the Antifungal Susceptibility of Cryptococcus neoformans (1990 to 2004) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Antifungal Peptides against Cryptococcus neoformans; Leveraging Knowledge about the cdc50Δ Mutant Susceptibility for Lead Compound Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sporothriolide: A Guide for Laboratory Professionals
Hazard Assessment and Waste Classification
Given the lack of comprehensive toxicological and ecotoxicological data for sporothriolide, it should be treated as a potentially hazardous substance. Preliminary studies indicate it has strong antifungal properties, and while some research suggests low cytotoxicity against specific cell lines and no antibacterial action, its full hazard profile remains uncharacterized. Therefore, all waste containing this compound must be managed as hazardous chemical waste.
Key Principles for Handling this compound Waste:
-
Segregation: At the point of generation, immediately segregate all this compound-contaminated materials from non-hazardous waste.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the name "this compound," and any known hazard symbols.
-
Containment: Use leak-proof and chemically resistant containers for all waste streams.
Waste Streams and Disposal Procedures
The following table outlines the recommended disposal procedures for different types of waste potentially contaminated with this compound.
| Waste Stream | Description | Recommended Container | Disposal Procedure |
| Solid Waste | Contaminated consumables such as gloves, pipette tips, vials, and bench paper. | Lined, puncture-resistant container with a lid, labeled "Hazardous Waste." | Collect in a designated container. When full, arrange for pickup and disposal by a certified hazardous waste management service, likely via incineration. |
| Liquid Waste (Aqueous) | Solutions of this compound in aqueous buffers. | Labeled, leak-proof, and chemically compatible carboy or bottle. | Collect in a designated container. Do not dispose of down the drain. Arrange for pickup by a certified hazardous waste management service for appropriate treatment and disposal. |
| Liquid Waste (Organic) | Solutions of this compound in organic solvents (e.g., DMSO, methanol). | Labeled, solvent-resistant, and sealed bottle. | Collect in a designated container, keeping halogenated and non-halogenated solvents separate if required by your institution. Arrange for pickup by a certified hazardous waste management service. |
| Sharps | Contaminated needles, syringes, and broken glass. | Puncture-proof sharps container labeled "Hazardous Waste" and with a biohazard symbol if applicable. | Place directly into the sharps container. Do not recap needles. When the container is full, seal it and arrange for disposal through a certified medical or hazardous waste vendor. |
Decontamination Protocol
For surfaces and equipment contaminated with this compound, a thorough decontamination procedure is necessary.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Absorbent pads or paper towels.
-
A suitable laboratory disinfectant with broad-spectrum activity or a 10% bleach solution.
-
70% ethanol.
-
Hazardous waste bags for solid waste.
Procedure:
-
Initial Wipe: Using an absorbent pad, gently wipe the contaminated surface to remove any visible residue. Dispose of the pad in the hazardous solid waste container.
-
Disinfection/Decontamination: Liberally apply the chosen disinfectant or 10% bleach solution to the surface, ensuring complete coverage. Allow for the recommended contact time as specified by the disinfectant manufacturer (typically 10-15 minutes).
-
Solvent Wipe: Following disinfection, wipe the surface with 70% ethanol to remove any residual disinfectant and compound.
-
Final Wipe: Use a clean, dry absorbent pad to wipe the surface.
-
Dispose of all cleaning materials (pads, gloves) as hazardous solid waste.
Experimental Workflow for this compound Disposal
The logical flow for the proper management and disposal of this compound waste is depicted in the following diagram.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This guidance is based on general laboratory safety principles. Researchers must always consult and adhere to their institution's specific waste disposal policies and local regulations. In the absence of a specific SDS, a conservative approach to handling and disposal is the most prudent course of action.
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Sporothriolide
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Personal Protective Equipment (PPE): Your First Line of Defense
The primary barrier against potential exposure to Sporothriolide is the correct and consistent use of Personal Protective Equipment. All personnel handling this compound must be trained in the proper selection and use of PPE.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Required PPE | Notes |
| Handling solid this compound (weighing, preparing solutions) | Double nitrile gloves, disposable gown, safety glasses with side shields or goggles, surgical mask. | To prevent skin contact and inhalation of fine powders. |
| Handling solutions of this compound | Double nitrile gloves, disposable fluid-resistant gown, safety glasses with side shields or goggles. | To protect against splashes. |
| Risk of aerosol or powder generation | Fit-tested N95 or N100 respirator, double nitrile gloves, disposable gown, full-face shield or goggles.[1] | In addition to standard PPE when there is a risk of airborne particles. |
| Cleaning and decontamination | Double nitrile gloves, disposable gown, safety glasses with side shields or goggles. | To protect from residual contamination. |
| Waste disposal | Double nitrile gloves, disposable gown. | To prevent contact with contaminated waste. |
Operational Plan: From Receipt to Disposal
A clear and structured operational plan is critical for minimizing the risk of exposure to this compound. The following workflow outlines the key steps for safe handling.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols: Step-by-Step Guidance
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear single-use nitrile gloves and a lab coat when unpacking.
-
If the primary container is compromised, treat it as a spill and follow the emergency procedures outlined below.
-
Verify the label and quantity of the compound.
2. Storage:
-
Store this compound in a clearly labeled, sealed, and chemically resistant primary container.
-
Place the primary container in a durable, sealed secondary container.
-
Store in a designated, secure, and well-ventilated area away from incompatible materials. Access should be restricted to authorized personnel.
-
Maintain a detailed inventory of the compound.
3. Preparation of Solutions:
-
All manipulations of solid this compound or concentrated solutions should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of powders or aerosols.[1]
-
Wear the appropriate PPE as detailed in Table 1.
-
Use a plastic-backed absorbent liner on the work surface to contain any potential spills.
-
When dissolving, add the solvent to the this compound powder slowly to avoid generating dust.
4. Handling During Experiments:
-
Always wear the recommended PPE.
-
Avoid skin contact and inhalation.[2]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Use dedicated equipment (pipettes, glassware) for this compound work. If not possible, thoroughly decontaminate shared equipment after use.
Emergency Procedures: Spill and Exposure Management
Prompt and correct response to spills and personal exposure is crucial. All personnel must be familiar with these procedures.
Caption: Emergency response procedure for a this compound spill.
Spill Cleanup Protocol:
-
Alert and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[2]
-
Personal Protection: Don the appropriate PPE, including a respirator if the spill involves a powder.[4]
-
Containment: For liquid spills, cover with an absorbent material from a chemical spill kit. For powder spills, gently cover with damp absorbent pads to avoid raising dust.
-
Cleanup: Carefully collect the contaminated materials using forceps or other tools and place them in a designated, labeled hazardous waste container.[2]
-
Decontamination: Clean the spill area with an appropriate deactivating solution or a detergent and water solution, followed by a rinse with water.[2] All cleaning materials should be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.[2]
Personnel Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Disposal Plan: Managing this compound Waste
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, gowns, absorbent pads, and any other disposable materials. Place these items in a designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless specifically permitted by your institution's environmental health and safety office.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in an appropriate deactivating solution or a strong cleaning solution before routine washing.
All waste must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for the disposal of hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
